Product packaging for Fmoc-Phe(4-NH2)-OH(Cat. No.:CAS No. 95753-56-3)

Fmoc-Phe(4-NH2)-OH

カタログ番号: B557393
CAS番号: 95753-56-3
分子量: 402.4 g/mol
InChIキー: VALNSJHHRPSUDO-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-Phe(4-NH2)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22N2O4 B557393 Fmoc-Phe(4-NH2)-OH CAS No. 95753-56-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNSJHHRPSUDO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427200
Record name Fmoc-4-Amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95753-56-3
Record name Fmoc-4-Amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-4-Amino-L-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR3QK6R4XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(4-NH2)-OH for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Phe(4-NH2)-OH, also known as Fmoc-4-Amino-L-phenylalanine, is a pivotal building block in modern peptide chemistry and drug development.[1] It is a derivative of the natural amino acid L-phenylalanine, featuring two critical modifications: a base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino terminus and a primary amino group (-NH2) at the para-position of the phenyl ring.[][3] This unique structure makes it an invaluable tool for solid-phase peptide synthesis (SPPS), where the Fmoc group ensures sequential, controlled elongation of the peptide chain.

The strategic placement of the para-amino group provides a versatile functional handle. Unlike the α-amino group involved in peptide bond formation, this side-chain amine remains available for post-synthetic modifications. This allows researchers to conjugate peptides to other molecules such as fluorophores, cytotoxic drugs for targeted delivery, or polyethylene glycol (PEG) to enhance stability. Its applications extend to the synthesis of bioactive peptides, protein structure-function studies, the development of peptide-based therapeutics, and the formation of supramolecular hydrogels for controlled drug release.[4]

Chemical Structure and Properties

The chemical structure of this compound is defined by the L-phenylalanine core, protected at the nitrogen terminus by an Fmoc group.

IUPAC Name: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-aminophenyl)propanoic acid[]

Chemical Structure:

(A simplified representation of the 4-aminophenyl side chain)

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, including dissolution, reaction stoichiometry, and characterization.

PropertyValueReference(s)
CAS Number 95753-56-3[][3]
Molecular Formula C₂₄H₂₂N₂O₄[][3]
Molecular Weight 402.44 g/mol [][3]
Appearance Off-white to light yellow powder[]
Purity (HPLC) ≥98%[]
Melting Point 190-205 °C[][3]
Storage Temperature 2-8°C, Sealed in dry, Keep in dark place

Note: Specific values such as melting point and purity may vary by lot. Researchers should always refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols: Incorporation via Fmoc-SPPS

The primary application of this compound is its incorporation into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The para-amino group on the phenyl ring is significantly less nucleophilic than the alpha-amine and typically does not require protection during standard coupling reactions.

Below is a detailed, representative protocol for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials and Reagents
  • Resin: Swelled peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide or Wang resin).

  • This compound

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling/Activation Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

    • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM.

  • Reaction Vessel: Solid-phase peptide synthesis vessel with a frit for solvent filtration.

Protocol for One Coupling Cycle

This protocol assumes a synthesis scale of 0.1 mmol. Reagent quantities should be scaled accordingly.

  • Resin Preparation:

    • Begin with 0.1 mmol of peptide-resin in the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents from the previous step.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate the vessel at room temperature for 3 minutes. Drain the solution.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

    • Drain the deprotection solution.

    • Wash the resin extensively to remove all traces of piperidine:

      • DMF (5 x 5 mL)

      • DCM (3 x 5 mL)

      • DMF (3 x 5 mL)

    • Optional: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, prepare the activation solution:

      • Dissolve this compound (161 mg, 0.4 mmol, 4 equivalents) in 3 mL of DMF.

      • Add HATU (152 mg, 0.4 mmol, 4 equivalents).

      • Add DIPEA (139 µL, 0.8 mmol, 8 equivalents).

    • Vortex the vial for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the drained peptide-resin in the reaction vessel.

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.

    • Drain the coupling solution from the vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts:

      • DMF (5 x 5 mL)

      • DCM (3 x 5 mL)

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result indicates success).

  • Chain Elongation:

    • The resin is now ready for the next deprotection and coupling cycle to add the subsequent amino acid in the sequence.

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical process of incorporating a single this compound monomer during solid-phase peptide synthesis.

SPPS_Workflow Start Start: Peptide-Resin (N-terminal Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF / DCM) Deprotection->Wash1 Coupling Step 2: Coupling Activate & Add This compound Wash1->Coupling Free N-terminus Wash2 Wash (DMF / DCM) Coupling->Wash2 End Result: Elongated Peptide-Resin (N-terminal Fmoc) Wash2->End NextCycle Proceed to Next Cycle End->NextCycle

Caption: Workflow for a single Fmoc-SPPS cycle with this compound.

References

Physical and chemical properties of Fmoc-4-amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-amino-L-phenylalanine is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a free amino group on the phenyl ring, makes it a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a comprehensive overview of its physical and chemical properties, along with insights into its application in synthetic methodologies.

Core Properties and Identification

The fundamental characteristics of Fmoc-4-amino-L-phenylalanine are summarized below, providing a quick reference for laboratory use.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Appearance Off-white to light yellow powder[1]
Molecular Formula C₂₄H₂₂N₂O₄[1][2][3]
Molecular Weight 402.44 g/mol [2][4]
Melting Point 190-205 °C[1]
Boiling Point (Predicted) 671.5 ± 55.0 °C[5][6]
Density (Predicted) 1.316 ± 0.06 g/cm³[5][6]
Optical Rotation [α]D²⁰ = -9 ± 2º (c=1 in DMF)[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5][6][7]
Storage Temperature 2-8°C, Keep in a dark, dry, and sealed place[5][6]
Table 2: Identity and Registration
IdentifierValueSource(s)
CAS Number 95753-56-3[1][2][3]
IUPAC Name (2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[2][3]
Synonyms Fmoc-L-Phe(4-NH2)-OH, Fmoc-p-amino-L-Phe-OH[1][2]
PubChem CID 7019927[3]
MDL Number MFCD00237664[1]

Experimental Protocols and Applications

Fmoc-4-amino-L-phenylalanine is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the creation of custom peptides.[1][8] The Fmoc group provides a base-labile protecting strategy, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[8][9]

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for Fmoc-4-amino-L-phenylalanine is not detailed in the provided search results, a general workflow for its incorporation into a peptide sequence via SPPS is as follows:

  • Resin Preparation: The synthesis begins with a solid support (resin), typically functionalized with a linker to which the C-terminal amino acid of the target peptide is attached.

  • Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, most commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). This exposes the free amino group for the next coupling step.

  • Washing: The resin is thoroughly washed with a solvent such as DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Coupling: The next amino acid in the sequence, in this case, Fmoc-4-amino-L-phenylalanine, is activated. Its carboxyl group is activated using a coupling reagent (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the free amino group on the resin-bound peptide. This reaction is carried out in a suitable solvent like DMF.

  • Washing: The resin is again washed to remove any unreacted amino acid and coupling reagents.

  • Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

  • Purification and Analysis: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of Fmoc-4-amino-L-phenylalanine is typically assessed by HPLC.[1][2] While specific instrument parameters were not found, a general method involves:

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous solvent (often containing an acid like TFA) and an organic solvent (such as acetonitrile).

  • Detection: UV detection at a wavelength where the Fmoc group absorbs, typically around 260-301 nm.[10]

  • Purity Specification: Commercial sources often state a purity of ≥98%.[1][2]

Visualizing Workflows and Applications

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin with Fmoc-AA Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-AA-OH Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next AA Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Drug Development

The unique structure of Fmoc-4-amino-L-phenylalanine makes it a valuable component in the design of bioactive peptides and peptidomimetics for therapeutic applications.[1]

DrugDev_Logic Start Fmoc-4-amino-L-phenylalanine SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Peptide Bioactive Peptide / Peptidomimetic SPPS->Peptide Screening Biological Screening & Lead Optimization Peptide->Screening Drug Therapeutic Candidate Screening->Drug

Caption: Logical flow for the use of Fmoc-4-amino-L-phenylalanine in drug development.

Conclusion

Fmoc-4-amino-L-phenylalanine stands out as a crucial reagent in peptide synthesis. Its well-defined physical and chemical properties, combined with the versatility of the Fmoc protecting group, enable the efficient and reliable construction of complex peptide structures. This facilitates advancements in various research areas, including the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-4-aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-4-aminophenylalanine, a critical building block in solid-phase peptide synthesis (SPPS). The unique structure of this amino acid derivative, featuring an amino group on the phenyl ring, makes it invaluable for the creation of peptides with specific functionalities, including peptide-drug conjugates and diagnostic agents. This document outlines a standard synthesis protocol, detailed purification methodologies, and presents relevant quantitative data to assist researchers in its effective application.

Synthesis of Fmoc-L-4-aminophenylalanine

The synthesis of Fmoc-L-4-aminophenylalanine is typically achieved through the protection of the α-amino group of L-4-aminophenylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. A widely used and effective method involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Experimental Protocol: Fmoc Protection of L-4-aminophenylalanine

This protocol is based on established methods for the N-Fmoc protection of amino acids.

Materials:

  • L-4-aminophenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amino Acid: Dissolve L-4-aminophenylalanine (1.0 equivalent) in a 1M sodium carbonate solution in a 1:1 mixture of 1,4-dioxane and water. The mixture is cooled in an ice bath to 0°C with continuous stirring.

  • Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.05 equivalents) dissolved in 1,4-dioxane to the cooled amino acid solution over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, the mixture is diluted with deionized water.

    • The aqueous layer is washed with ethyl acetate to remove any unreacted Fmoc-Cl and other organic impurities.

    • The aqueous layer is then acidified to a pH of 2-3 with 1M HCl, which will cause the Fmoc-protected amino acid to precipitate.

  • Isolation of Crude Product: The precipitate is collected by vacuum filtration, washed with cold deionized water, and then with hexane to remove non-polar impurities. The resulting solid is dried under vacuum to yield the crude Fmoc-L-4-aminophenylalanine.

Purification of Fmoc-L-4-aminophenylalanine

Purification of the crude product is essential to achieve the high purity required for peptide synthesis, typically greater than 98%. The two primary methods for purification are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Recrystallization

Solvent System: A common solvent system for the recrystallization of Fmoc-amino acids is a mixture of ethanol and water, or toluene.

Procedure:

  • Dissolution: Dissolve the crude Fmoc-L-4-aminophenylalanine in a minimal amount of hot ethanol or toluene.

  • Crystallization: Slowly add water to the hot ethanol solution, or cool the toluene solution, until turbidity is observed. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture (e.g., ethanol/water), and dry under vacuum at a temperature not exceeding 50°C.

Experimental Protocol: Preparative HPLC

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Typical Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 254 nm and 280 nm, where the Fmoc group has strong absorbance.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase solvent mixture.

    • Inject the solution onto the preparative HPLC column.

    • Elute the compound using a suitable gradient of acetonitrile in water.

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a fluffy white powder.

Data Presentation

The following tables summarize the key quantitative data for Fmoc-L-4-aminophenylalanine.

Table 1: Physicochemical Properties of Fmoc-L-4-aminophenylalanine

PropertyValueReference
CAS Number 95753-56-3[1][2][3][]
Molecular Formula C₂₄H₂₂N₂O₄[1][2][3][5]
Molecular Weight 402.44 g/mol [2][3][5]
Appearance Off-white to light yellow powder[1][]
Melting Point 190-205 °C[1][]
Purity (HPLC) ≥98%[1][2]
Optical Rotation [α]D20 = -9 ± 2º (c=1 in DMF)[1]

Table 2: Representative Synthesis and Purification Data

ParameterTypical Value
Reaction Yield (Crude) 85-95%
Purity after Recrystallization >95%
Purity after Preparative HPLC >98%
Overall Yield (after purification) 70-85%

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Fmoc-L-4-aminophenylalanine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product A L-4-aminophenylalanine D Fmoc Protection A->D B Fmoc-Cl B->D C Na2CO3 / Dioxane / H2O C->D E Aqueous Wash D->E Reaction Mixture F Acidification (HCl) E->F G Filtration F->G Precipitate H Crude Fmoc-L-4- aminophenylalanine G->H

Caption: Synthesis workflow for Fmoc-L-4-aminophenylalanine.

Purification Workflow

This diagram outlines the purification process for crude Fmoc-L-4-aminophenylalanine.

Purification_Workflow cluster_recrystallization Recrystallization cluster_hplc Preparative HPLC A Crude Fmoc-L-4-aminophenylalanine B Dissolve in Hot Solvent A->B E Dissolve in Mobile Phase A->E Alternative C Cool to Crystallize B->C D Filter and Dry C->D I Pure Fmoc-L-4-aminophenylalanine (>95% Purity) D->I F Inject and Elute E->F G Collect Fractions F->G H Lyophilize G->H J High-Purity Fmoc-L-4-aminophenylalanine (>98% Purity) H->J

Caption: Purification workflow for Fmoc-L-4-aminophenylalanine.

References

In-Depth Technical Guide to (2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS Number: 205526-24-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of the fluorinated amino acid derivative with CAS number 205526-24-5, chemically known as (2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. This compound, commonly referred to as Fmoc-3,5-difluoro-L-phenylalanine, is a crucial building block in modern peptide synthesis and drug discovery.

Core Properties and Specifications

Fmoc-3,5-difluoro-L-phenylalanine is a white to off-white crystalline powder. The introduction of two fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic properties, enhancing the potential for unique molecular interactions and improving the metabolic stability of peptides into which it is incorporated.[1][2][3]

Table 1: Physicochemical Properties of CAS 205526-24-5

PropertyValueReference(s)
IUPAC Name (2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[1]
Synonyms Fmoc-L-Phe(3,5-DiF)-OH, Fmoc-3,5-difluoro-L-Phe-OH[2]
Molecular Formula C₂₄H₁₉F₂NO₄[2]
Molecular Weight 423.41 g/mol [2]
Appearance White to off-white crystalline powder[2]
Purity ≥95-97% (HPLC)[2][3]
Optical Rotation [α]D²⁰ = -43 ± 1° (c=1 in DMF)[2]
Solubility Slightly soluble in water.[4]
Storage Conditions 0-8 °C[2]

Synthesis and Spectroscopic Data

The synthesis of Fmoc-3,5-difluoro-L-phenylalanine typically involves two key steps: the synthesis of the unprotected 3,5-difluoro-L-phenylalanine and the subsequent protection of its amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Protocol: General Fmoc Protection of an Amino Acid

Materials:

  • 3,5-difluoro-L-phenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Dissolve 3,5-difluoro-L-phenylalanine in a 10% aqueous solution of sodium carbonate.

  • In a separate flask, dissolve an equimolar amount of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane.

  • Slowly add the Fmoc reagent solution to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for several hours to overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of approximately 2 with dilute HCl, which will precipitate the Fmoc-protected amino acid.

  • Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Spectroscopic Data:

While a complete set of assigned NMR data is not available in the searched literature, typical chemical shifts for the core structures are known. High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

Table 2: Expected Analytical Data for CAS 205526-24-5

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the protons of the fluorenyl group, the difluorophenyl ring, and the amino acid backbone (α-H, β-CH₂).
¹³C NMR Signals for the carbons of the Fmoc group, the difluorophenyl ring (with characteristic C-F couplings), and the amino acid backbone (carboxyl, α-C, β-C).
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for [M+H]⁺: 424.1351, [M+Na]⁺: 446.1170.

Applications in Research and Drug Development

The primary application of Fmoc-3,5-difluoro-L-phenylalanine is as a building block in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid into peptides can confer several advantageous properties.

3.1. Enhanced Stability and Bioactivity:

The fluorine atoms on the phenyl ring increase the metabolic stability of the peptide by making the C-H bonds more resistant to enzymatic degradation.[6] This enhanced stability is a critical attribute for the development of peptide-based therapeutics.[6] Furthermore, the altered electronic nature of the fluorinated aromatic ring can lead to modified binding interactions with biological targets, potentially enhancing bioactivity and selectivity.[2][3]

3.2. Probing Peptide Structure and Function:

The unique spectroscopic properties of fluorine (¹⁹F NMR) make it a valuable probe for studying peptide conformation and interactions with other molecules without interference from other atoms in the biological system.[7] The introduction of 3,5-difluorophenylalanine can influence peptide folding and the formation of secondary structures, providing insights into the relationship between structure and function.[6]

3.3. Case Study: Somatostatin Analogs:

A notable application of the unprotected form, L-3-(3',5'-difluorophenyl)-alanine (Dfp), is in the design of somatostatin analogs.[8] Somatostatin is a peptide hormone that regulates the endocrine system by binding to G-protein-coupled receptors.[8] In a study, replacing phenylalanine residues with Dfp at different positions in a somatostatin analog led to peptides with altered receptor binding affinities and selectivities.[8] For instance, an analog with Dfp at position 7 showed significant affinity for somatostatin receptors SSTR2 and SSTR3, while another with Dfp at position 11 displayed high selectivity for SSTR2.[8] These findings highlight the potential of using 3,5-difluorophenylalanine to fine-tune the pharmacological properties of peptide drugs.[8]

3.4. Antimicrobial Peptides and Enzyme Inhibitors:

While specific examples utilizing Fmoc-3,5-difluoro-L-phenylalanine in antimicrobial peptides are not prevalent in the searched literature, the incorporation of hydrophobic and aromatic residues, especially fluorinated ones, is a known strategy to enhance the membrane-disrupting activity of antimicrobial peptides.[9] Similarly, the unique steric and electronic properties of this amino acid make it a candidate for designing potent and selective enzyme inhibitors.[6]

Experimental Workflows and Logical Relationships

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram illustrates the general workflow of incorporating Fmoc-3,5-difluoro-L-phenylalanine into a peptide chain using solid-phase synthesis.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Coupling Coupling (e.g., DIC/HOBt) Resin->Coupling 1. Swell Resin Fmoc_AA Fmoc-3,5-difluoro- L-phenylalanine Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 2. Couple AA Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2 Wash (DMF) Deprotection->Wash2 4. Remove Fmoc Wash1->Deprotection 3. Wash Next_AA Next Fmoc-AA Coupling Wash2->Next_AA 5. Wash Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage 6. Final Deprotection Next_AA->Deprotection Repeat for next AA Peptide Purified Peptide Cleavage->Peptide 7. Cleave & Purify

Caption: Workflow for incorporating Fmoc-3,5-difluoro-L-phenylalanine in SPPS.

Diagram 2: Rationale for Using 3,5-Difluorophenylalanine in Peptide Drug Design

This diagram outlines the logical considerations for utilizing this modified amino acid to improve the properties of a peptide therapeutic.

Drug_Design_Rationale Start Lead Peptide with Native Phenylalanine Incorporate Incorporate 3,5-Difluoro-L-phenylalanine Start->Incorporate Properties Altered Physicochemical Properties Incorporate->Properties Stability Increased Metabolic Stability Properties->Stability Binding Modified Receptor Binding Affinity/ Selectivity Properties->Binding Conformation Altered Peptide Conformation Properties->Conformation Outcome Improved Pharmacokinetic and Pharmacodynamic Profile Stability->Outcome Binding->Outcome Conformation->Outcome

References

Exploring the Conformational Landscape of 4-Aminophenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational effects of incorporating the non-natural amino acid 4-aminophenylalanine (4-APhe) into peptides. The unique properties of 4-APhe, particularly the presence of an amino group on the phenyl ring, can significantly influence peptide backbone and side-chain conformations, offering novel opportunities in drug design and protein engineering. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and signaling pathways.

Conformational Effects of 4-Aminophenylalanine

The incorporation of 4-aminophenylalanine into a peptide sequence can induce specific conformational preferences due to a combination of steric and electronic effects. The additional amino group can alter the electrostatic potential of the aromatic side chain and introduce new hydrogen bonding possibilities, thereby influencing the local and global conformation of the peptide.

Backbone Conformation

The backbone dihedral angles, phi (φ) and psi (ψ), of an amino acid residue determine the overall fold of a peptide. The preferred φ and ψ angles for 4-APhe are influenced by the size and electronic nature of its side chain. While extensive experimental data for peptides solely containing 4-APhe is limited in publicly available databases, computational studies and data from related aromatic amino acids suggest that 4-APhe likely favors conformations within the β-sheet and α-helical regions of the Ramachandran plot. The specific angles can be influenced by neighboring residues and the local environment.

Side-Chain Conformation

The conformation of the 4-APhe side chain is described by the chi (χ) torsion angles. The primary torsion angles, χ1 and χ2, dictate the orientation of the aminophenyl group relative to the peptide backbone. The preferred rotameric states are generally those that minimize steric clashes with the backbone and adjacent side chains. The presence of the amino group can lead to distinct electronic and steric interactions compared to phenylalanine, potentially favoring specific side-chain orientations that can be exploited in rational peptide design.

Quantitative Conformational Data

Table 1: Predicted Backbone Dihedral Angles (φ, ψ) for 4-Aminophenylalanine in a Model Dipeptide

Conformationφ (degrees)ψ (degrees)
β-Sheet-120+120
α-Helical (Right-handed)-60-45
Left-handed Helical+63.5+34.8

This data is based on computational studies of dipeptide models and reflects general regions of stability on the Ramachandran plot.

Table 2: Predicted Side-Chain Torsion Angles (χ1, χ2) for 4-Aminophenylalanine

Rotamerχ1 (degrees)χ2 (degrees)Predicted Population
gauche (+)-60+90High
trans180+90Medium
gauche (-)+60+90Low

These values represent idealized staggered conformations. The actual angles and populations will vary depending on the local environment.

Table 3: Representative ¹H NMR Chemical Shifts for 4-Aminophenylalanine in a Peptide Environment

ProtonChemical Shift Range (ppm)
NH7.8 - 8.5
4.2 - 4.8
2.8 - 3.2
Aromatic (ortho to CH₂)6.9 - 7.2
Aromatic (ortho to NH₂)6.5 - 6.8

These are typical chemical shift ranges and can be significantly influenced by the peptide's secondary structure and solvent exposure.

Experimental Protocols

The conformational analysis of peptides containing 4-aminophenylalanine relies on a combination of synthesis, purification, and spectroscopic techniques.

Peptide Synthesis and Purification

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of a 4-APhe Containing Peptide

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected 4-aminophenylalanine (Fmoc-4-APhe-OH) with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

Protocol 3.1.2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Column and Solvents: Use a C18 reverse-phase column. The mobile phases are typically Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Apply a linear gradient of increasing Solvent B concentration to elute the peptide from the column.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm and 280 nm).

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide.

Conformational Analysis

Protocol 3.2.1: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a known concentration.

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range for far-UV (typically 190-260 nm) to analyze secondary structure.

  • Data Acquisition: Record the CD spectrum of the peptide solution. Also, record a baseline spectrum of the buffer alone.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data to mean residue ellipticity.

  • Analysis: Analyze the processed spectrum for characteristic secondary structure signals: α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 195 nm; β-sheets show a negative band around 218 nm and a positive band around 195 nm.

Protocol 3.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration suitable for NMR (typically 0.1-1 mM).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:

    • 1D ¹H: To observe the overall proton spectrum.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment correlates amide protons with their directly bonded nitrogen atoms, providing information on the backbone.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the sequence.

    • Structural Restraints: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).

    • Structure Calculation: Use molecular dynamics or simulated annealing software to generate a family of 3D structures consistent with the experimental restraints.

Visualization of Workflows and Pathways

Graphviz diagrams can be used to visualize experimental workflows and signaling pathways where 4-APhe-containing peptides can play a role.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_application Functional Application s1 Solid-Phase Peptide Synthesis (Incorporating 4-APhe) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry & Purity Analysis s3->s4 a1 Circular Dichroism (Secondary Structure) s4->a1 a2 NMR Spectroscopy (3D Structure & Dynamics) s4->a2 a3 Computational Modeling (Energetics & Conformational Ensemble) a2->a3 f1 Binding Affinity Assay (e.g., SPR, ITC) a3->f1 f2 Cellular Activity Assay f1->f2

Workflow for 4-APhe Peptide Analysis.

The p53-MDM2 interaction is a critical pathway in cancer biology and a prime target for therapeutic intervention. Peptides designed to mimic the p53 helix can inhibit this interaction. Incorporating 4-APhe into such peptides could enhance their binding affinity and specificity.

p53_MDM2_pathway p53 p53 mdm2 MDM2 p53->mdm2 proteasome Proteasome p53->proteasome Degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activation mdm2->p53 peptide 4-APhe Peptide Inhibitor peptide->mdm2 Inhibition

Inhibition of the p53-MDM2 Pathway.

Conclusion

The incorporation of 4-aminophenylalanine into peptides offers a versatile tool for influencing their conformational properties. The presence of the amino group on the phenyl ring introduces unique steric and electronic features that can be leveraged to design peptides with specific secondary structures and side-chain orientations. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and conformational analysis of 4-APhe-containing peptides. Furthermore, the visualization of their application in modulating key biological pathways, such as the p53-MDM2 interaction, highlights their potential in the development of novel therapeutics. Further research, particularly high-resolution structural studies, will be invaluable in expanding our quantitative understanding of the conformational effects of this intriguing non-natural amino acid.

The Ascending Role of 4-Amino-L-phenylalanine in Peptide Therapeutics: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds represents a burgeoning frontier in drug discovery, offering novel avenues to enhance therapeutic efficacy, stability, and target specificity. Among these, 4-amino-L-phenylalanine (4-NH2-Phe), a derivative of the essential amino acid L-phenylalanine, has garnered significant attention. Its unique chemical properties, including an additional primary amine group on the phenyl ring, impart distinct characteristics to peptides, influencing their biological activity and potential as therapeutic agents. This in-depth technical guide explores the known and potential biological activities of peptides containing 4-NH2-Phe, providing a comprehensive overview of their synthesis, experimental evaluation, and mechanisms of action.

Overview of 4-Amino-L-phenylalanine

4-Amino-L-phenylalanine is a structurally unique amino acid that introduces a primary aromatic amine to the peptide backbone. This functional group can alter the peptide's overall charge, polarity, and potential for hydrogen bonding, thereby influencing its three-dimensional structure and interaction with biological targets. The presence of the 4-amino group can lead to enhanced binding affinities, altered receptor selectivity, and improved pharmacokinetic profiles compared to their natural phenylalanine-containing counterparts.

Key Biological Activities of 4-NH2-Phe Containing Peptides

The incorporation of 4-NH2-Phe has been explored across a spectrum of therapeutic areas, demonstrating its potential to modulate diverse biological processes.

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-4)

A significant area of investigation for 4-NH2-Phe derivatives has been in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. The additional amino group can form crucial interactions within the enzyme's active site.

Table 1: Quantitative Data for DPP-4 Inhibition by a 4-Aminophenylalanine Derivative

CompoundTargetIC50 (nM)Reference
4-aminophenylalanine derivative 10DPP-428[1]

Note: The specific structure of derivative 10 is detailed in the cited literature.

Anticancer Activity

While specific quantitative data for 4-NH2-Phe containing peptides with anticancer activity is still emerging in publicly available literature, the general class of peptides incorporating unnatural amino acids has shown significant promise. The introduction of 4-NH2-Phe can enhance the cationic nature of peptides, a feature often associated with preferential interaction with the negatively charged membranes of cancer cells, leading to membrane disruption and apoptosis.[2] Peptides designed on a phenylalanine heptad repeat, when modified, have shown potent anti-cancer activity against metastatic breast cancer cells with IC50 values under 10µM.[3]

Antimicrobial Activity
Cell-Penetrating Peptides (CPPs)

The ability to traverse cell membranes is a crucial attribute for drugs targeting intracellular components. The incorporation of 4-NH2-Phe can contribute to the cell-penetrating properties of peptides. The cationic nature of the 4-amino group can facilitate interactions with negatively charged proteoglycans on the cell surface, initiating uptake through endocytosis or direct translocation.[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-NH2-Phe containing peptides and the evaluation of their biological activities.

Synthesis of Peptides Containing 4-NH2-Phe

The synthesis of peptides incorporating 4-NH2-Phe typically follows standard solid-phase peptide synthesis (SPPS) protocols, with special consideration for the protection of the side-chain amino group.

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of a 4-NH2-Phe Containing Peptide

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with an acetylating agent like acetic anhydride.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Incorporation of 4-NH2-Phe: For the incorporation of 4-NH2-Phe, use a derivative where the side-chain amino group is protected with a suitable protecting group that is stable to the Fmoc deprotection conditions but can be removed during final cleavage (e.g., Boc or Z-group).[7]

  • Final Deprotection and Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry (MS) to confirm its identity and purity.[8]

G Resin Solid Support Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/DIEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization G Seed Seed Cancer Cells (96-well plate) Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Peptide (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze G Prepare_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Peptide_Dilution Prepare Peptide Serial Dilutions (96-well plate) Peptide_Dilution->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate->Determine_MIC G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Cationic Peptide (e.g., with 4-NH2-Phe) Membrane Anionic Cancer Cell Membrane Peptide->Membrane Electrostatic Interaction Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Apoptosis Apoptosis Disruption->Apoptosis G cluster_0 Cellular Uptake Pathways cluster_1 Endocytic Pathways CPP Cell-Penetrating Peptide (with 4-NH2-Phe) Direct Direct Translocation CPP->Direct Endocytosis Endocytosis CPP->Endocytosis Cytoplasm Cytoplasm Direct->Cytoplasm Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macropinocytosis->Cytoplasm Clathrin->Cytoplasm Caveolae->Cytoplasm G ACP Anticancer Peptide (with 4-NH2-Phe) Membrane Cancer Cell Membrane Interaction ACP->Membrane Internalization Cellular Internalization Membrane->Internalization Mitochondria Mitochondrial Membrane Disruption Internalization->Mitochondria HIF1 HIF-1 Signaling Pathway (Inactivation) Internalization->HIF1 Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis HIF1->Apoptosis

References

A Technical Guide to the Discovery and Incorporation of Peptides Containing 4-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and application of peptides incorporating the non-canonical amino acid 4-aminophenylalanine (Phe(4-NH2)). The focus is on the use of its Fmoc-protected and side-chain-protected derivative, Fmoc-L-Phe(4-NH-Boc)-OH, in solid-phase peptide synthesis (SPPS). This guide includes detailed experimental protocols, quantitative data representation, and visualizations of relevant workflows and biological pathways.

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptides.[1] 4-Aminophenylalanine, a derivative of the essential amino acid phenylalanine, introduces a versatile amino group on the phenyl ring. This functional handle allows for post-synthetic modifications, such as bioconjugation to other molecules like fluorophores or cytotoxic drugs, making it a valuable building block in drug discovery and the development of novel biomaterials.[1][2]

For successful incorporation using the prevalent Fmoc-based solid-phase peptide synthesis (SPPS), the amino group on the side chain must be protected to prevent unwanted side reactions, such as the formation of branched peptides.[3] The standard building block for this purpose is N-α-Fmoc-4-(Boc-amino)-L-phenylalanine (Fmoc-Phe(4-NH-Boc)-OH), where the side-chain amine is protected by a tert-butyloxycarbonyl (Boc) group.[4][5] This orthogonal protection scheme allows for the selective removal of the base-labile Fmoc group during chain elongation, while the acid-labile Boc group on the side chain remains intact until the final cleavage and deprotection step.[6]

Synthesis and Incorporation Methodology

The primary method for incorporating Fmoc-Phe(4-NH-Boc)-OH into a peptide sequence is Fmoc-based solid-phase peptide synthesis (SPPS).[7] This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[8]

Experimental Workflow

The overall workflow for the synthesis of a peptide containing 4-aminophenylalanine is depicted below. This process begins with the preparation of the resin and culminates in the purification and analysis of the final peptide.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Processing Resin_Prep Resin Swelling Fmoc_Deprot Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprot Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Fmoc_Deprot->Coupling Wash Washing (DMF, DCM) Coupling->Wash Wash->Fmoc_Deprot Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final peptide chain assembled Precipitation Ether Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) and subsequent processing.

Detailed Experimental Protocol: Synthesis of a Model Peptide

This protocol describes the manual synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe(4-NH2)-Leu-NH2, on a 0.1 mmol scale using Rink Amide resin. The key step is the incorporation of Fmoc-Phe(4-NH-Boc)-OH.

Materials:

  • Rink Amide resin (0.1 mmol scale)

  • Fmoc-L-Leu-OH, Fmoc-L-Phe(4-NH-Boc)-OH , Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[1]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).[9]

  • First Amino Acid Coupling (Fmoc-L-Leu-OH):

    • In a separate vial, dissolve Fmoc-L-Leu-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Drain the coupling solution and wash the resin as described in step 2.

  • Peptide Chain Elongation (Cycles 2-4):

    • Repeat the Fmoc deprotection (step 2) and coupling (step 3) for the following amino acids in order:

      • Fmoc-L-Phe(4-NH-Boc)-OH

      • Fmoc-Gly-OH

      • Fmoc-Gly-OH

      • Fmoc-L-Tyr(tBu)-OH

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Tyr, wash the resin with DMF.

    • Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

    • Add the solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF and then DCM. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/H2O/TIS) to the dried resin.[7]

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (tBu from Tyr and Boc from Phe(4-NH)).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Analysis:

    • Confirm the identity and purity of the peptide using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Presentation

The following table presents representative data for the synthesis of the model peptide, Ac-Tyr-Gly-Gly-Phe(4-NH2)-Leu-NH2. Actual yields and purities may vary depending on the specific sequence and synthesis conditions.

ParameterValueMethod/Notes
Synthesis Scale 0.1 mmolBased on initial resin loading
Crude Peptide Yield 75-85%Calculated from the dry weight of the precipitated peptide
Crude Peptide Purity 60-70%Determined by analytical RP-HPLC
Final Peptide Yield 25-35%After RP-HPLC purification and lyophilization
Final Peptide Purity >98%Determined by analytical RP-HPLC at 220 nm
Expected Mass (Monoisotopic) 598.29 g/mol C28H38N8O7
Observed Mass (ESI-MS) 599.30 [M+H]⁺Electrospray Ionization Mass Spectrometry

Biological Application: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Peptides and peptidomimetics containing 4-aminophenylalanine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4).[6] DPP-4 is a key enzyme in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12] These hormones are released after a meal and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[11]

By inhibiting DPP-4, the active forms of GLP-1 and GIP persist for longer, leading to increased insulin secretion and suppressed glucagon release, which helps to lower blood glucose levels.[10][11] This mechanism is a therapeutic target for the treatment of type 2 diabetes.

DPP-4 Signaling Pathway in Glucose Homeostasis

The following diagram illustrates the role of DPP-4 in the incretin pathway and the effect of its inhibition.

DPP4_pathway cluster_gut Intestinal L-cells cluster_pancreas Pancreatic Islets Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP stimulates release Insulin Insulin Secretion GLP1_GIP->Insulin potentiates Glucagon Glucagon Secretion GLP1_GIP->Glucagon suppresses DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose leads to Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Phe4NH2_Peptide Phe(4-NH2)-Peptide (DPP-4 Inhibitor) Phe4NH2_Peptide->DPP4 inhibits

References

Methodological & Application

Application Notes and Protocols for Fmoc Deprotection in Peptides Containing 4-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful Fmoc deprotection of peptides incorporating the non-canonical amino acid, 4-aminophenylalanine (4-APhe). The protocols emphasize the importance of an orthogonal protection strategy to prevent side reactions and ensure high-purity peptide synthesis.

Introduction

The incorporation of 4-aminophenylalanine (4-APhe) into peptide sequences offers a versatile tool for introducing unique functionalities, such as sites for bioconjugation or modulation of peptide structure and function. The presence of the aromatic amine in the side chain, however, necessitates a careful protection strategy during Fmoc-based solid-phase peptide synthesis (SPPS) to avoid unwanted side reactions during the basic conditions of Fmoc deprotection.

The primary challenge lies in the potential nucleophilicity of the 4-amino group, which could react with the dibenzofulvene (DBF) intermediate generated during Fmoc removal. To circumvent this, an orthogonal protection strategy is employed, wherein the α-amino group is protected by the base-labile Fmoc group, and the side-chain amino group of 4-APhe is protected by an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group. This ensures that the side-chain amine remains shielded during the iterative Fmoc deprotection steps.

Orthogonal Protection Strategy

The key to successful synthesis of 4-APhe-containing peptides is the use of a differentially protected building block. The commercially available Fmoc-4-(Boc-amino)-L-phenylalanine is the standard reagent for this purpose.

Caption: Orthogonal protection of 4-aminophenylalanine.

This strategy allows for the selective removal of the Fmoc group using a base, typically piperidine, without affecting the Boc group on the side chain. The Boc group is then removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Standard Fmoc Deprotection Protocol for Peptides with 4-(Boc-amino)phenylalanine

The following protocol outlines the standard conditions for Fmoc deprotection during the synthesis of peptides containing Fmoc-4-(Boc-amino)-L-phenylalanine. These conditions are generally applicable and do not require significant deviation from standard Fmoc SPPS procedures.

Materials and Reagents:

  • Peptide-resin with N-terminal Fmoc-4-(Boc-amino)-L-phenylalanine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

Instrumentation:

  • Automated or manual peptide synthesizer

  • Reaction vessel with a fritted disc

Experimental Workflow:

Fmoc_Deprotection_Workflow start Start: Peptide-Resin (N-terminal Fmoc) wash1 Wash with DMF (3x) start->wash1 deprotection1 Treat with 20% Piperidine/DMF (1-3 min) wash1->deprotection1 deprotection2 Treat with 20% Piperidine/DMF (5-15 min) deprotection1->deprotection2 wash2 Wash with DMF (5-7x) deprotection2->wash2 kaiser_test Kaiser Test (Optional) - Blue: Complete - Yellow: Incomplete wash2->kaiser_test next_step Proceed to Amino Acid Coupling kaiser_test->next_step

Caption: Experimental workflow for Fmoc deprotection.

Protocol Steps:

  • Resin Swelling and Washing:

    • Swell the peptide-resin in DMF for 15-30 minutes.

    • Wash the resin with DMF (3 times) to remove any residual solvents or reagents from the previous step.

  • Fmoc Deprotection (Two-Step Treatment):

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Allow the reaction to proceed for 1-3 minutes and then drain the solution.

    • Add a fresh aliquot of the deprotection solution to the resin.

    • Allow the reaction to proceed for an additional 5-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring the Deprotection (Optional):

    • A qualitative Kaiser test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.

Quantitative Data and Analysis

The efficiency of Fmoc deprotection can be monitored quantitatively by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm. By measuring the absorbance of the collected deprotection solution, the extent of Fmoc removal can be quantified.

Deprotection ReagentConcentrationTime (min)SolventExpected EfficiencyNotes
Piperidine20% (v/v)5 - 20DMF>99%Standard and most widely used condition.
Piperidine50% (v/v)2 - 5DMF>99%Faster deprotection, but may increase the risk of side reactions in sensitive sequences.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)2 - 10DMF>99%A stronger, non-nucleophilic base. Often used with a scavenger like piperidine (2%) to trap DBF.
4-Methylpiperidine (4-MP)20% (v/v)5 - 20DMF>99%A less toxic alternative to piperidine with similar efficacy.

Potential Side Reactions and Mitigation

With the use of Fmoc-4-(Boc-amino)-L-phenylalanine, the primary concern for side reactions shifts from the 4-APhe side chain to other common issues in Fmoc SPPS.

Side_Reactions main Fmoc Deprotection (Basic Conditions) reaction1 Aspartimide Formation (Asp-Xxx sequences) main->reaction1 reaction2 Diketopiperazine Formation (at dipeptide stage) main->reaction2 reaction3 Racemization (at Cys or His residues) main->reaction3 mitigation1 Mitigation: - Use of protecting groups on the Asp side chain - Addition of HOBt to deprotection solution reaction1->mitigation1 mitigation2 Mitigation: - Couple the third amino acid quickly - Use dipeptide building blocks reaction2->mitigation2 mitigation3 Mitigation: - Use appropriate side-chain protection - Avoid prolonged exposure to base reaction3->mitigation3

Caption: Common side reactions in Fmoc SPPS.

Final Cleavage and Deprotection of the 4-APhe Side Chain

After the peptide chain is fully assembled, the final step involves cleavage from the resin and simultaneous removal of all side-chain protecting groups, including the Boc group from the 4-aminophenylalanine residue.

Cleavage Cocktail:

A standard cleavage cocktail for peptides containing acid-labile protecting groups is Reagent K:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation and subsequent Fmoc deprotection of 4-aminophenylalanine in peptide synthesis is straightforward when an orthogonal protection strategy is employed. By using Fmoc-4-(Boc-amino)-L-phenylalanine, standard Fmoc deprotection protocols with piperidine in DMF can be applied without the risk of side reactions involving the aromatic amine. This approach allows for the efficient synthesis of 4-APhe-containing peptides, opening up a wide range of possibilities for peptide design and functionalization in research and drug development.

Application Notes and Protocols for Creating Fluorescently Labeled Peptides Using Fmoc-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent probes into peptides is a powerful tool for studying biological processes, enabling applications such as fluorescence resonance energy transfer (FRET) analysis, cellular imaging, and receptor-ligand binding assays. The unnatural amino acid, Fmoc-Phe(4-NH2)-OH (Fmoc-4-amino-L-phenylalanine), provides a unique building block for solid-phase peptide synthesis (SPPS) that allows for the precise introduction of a fluorescent label onto the peptide backbone. The primary amine on the phenyl ring serves as a nucleophilic handle for conjugation with a variety of amine-reactive fluorescent dyes, typically as N-hydroxysuccinimide (NHS) esters. This document provides detailed application notes and experimental protocols for the synthesis and fluorescent labeling of peptides using this compound.

Properties of this compound

This compound is a derivative of phenylalanine protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and suitable for standard Fmoc-based SPPS.[1] The key feature of this amino acid is the free amino group at the para position of the phenyl ring, which is orthogonal to the Fmoc-protected α-amino group and the C-terminal carboxyl group. This allows for selective modification of the side chain on the solid support after its incorporation into the peptide sequence.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 95753-56-3
Molecular Formula C24H22N2O4
Molecular Weight 402.44 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO

Applications

Peptides fluorescently labeled using this compound are valuable tools in various research and drug development areas:

  • Fluorescence Resonance Energy Transfer (FRET) Assays: The precise positioning of a donor or acceptor fluorophore allows for the creation of highly sensitive FRET-based probes to study protein-protein interactions, enzyme kinetics, and conformational changes in biomolecules.

  • Cellular Imaging and Tracking: Fluorescently tagged peptides can be used to visualize their cellular uptake, subcellular localization, and trafficking pathways in living cells using techniques like confocal microscopy.[2]

  • Receptor Binding Studies: Labeled peptides can serve as probes to study ligand binding to cell surface receptors and to quantify binding affinities.

  • High-Throughput Screening (HTS): Fluorescent peptide substrates are widely used in HTS assays to screen for enzyme inhibitors in drug discovery.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing a 4-aminophenylalanine residue using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Isopropanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next cycle Labeling On-Resin Fluorescent Labeling (See Protocol 2) Repeat->Labeling After incorporating this compound and final Fmoc deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Labeling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Fluorescently Labeled Peptide Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis and On-Resin Labeling Workflow.

Protocol 2: On-Resin Fluorescent Labeling of the 4-Aminophenylalanine Side Chain

This protocol describes the labeling of the peptide while it is still attached to the solid support, after the full sequence has been assembled and the final N-terminal Fmoc group has been removed.

Materials:

  • Peptide-resin from Protocol 1 (with a free 4-amino group on the Phe side chain and a free N-terminal amine)

  • Amine-reactive fluorescent dye (e.g., Fluorescein NHS ester, BODIPY™ FL NHS Ester)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Resin Preparation: After the final N-terminal Fmoc deprotection and washing (as in step 5 of Protocol 1), swell the peptide-resin in anhydrous DMF.

  • Dye Solution Preparation: In a separate light-protected tube, dissolve the amine-reactive fluorescent dye (1.5-3 eq.) in anhydrous DMF.

  • Labeling Reaction: Add the dye solution to the peptide-resin. Add DIPEA (3-5 eq.) to the reaction mixture to act as a non-nucleophilic base.

  • Incubation: Agitate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight for challenging couplings.

  • Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

  • Washing: Once the reaction is complete, drain the dye solution and wash the resin extensively with DMF until the filtrate is colorless. Then, wash with DCM (3x) and dry the resin under vacuum.

Protocol 3: Peptide Cleavage, Purification, and Characterization

Procedure:

  • Cleavage: Add the cleavage cocktail (TFA/TIS/H2O) to the dried, labeled peptide-resin and agitate at room temperature for 2-3 hours.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

  • Quantification: Determine the peptide concentration using UV-Vis spectrophotometry by measuring the absorbance of the fluorescent dye at its maximum absorption wavelength.

Quantitative Data

The choice of fluorescent dye will impact the photophysical properties of the labeled peptide. Below is a table summarizing the properties of some common amine-reactive dyes suitable for labeling the 4-aminophenylalanine side chain.

Table 2: Photophysical Properties of Common Amine-Reactive Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FAM/FITC) ~495~517~75,0000.7-0.9
BODIPY™ FL ~503~512~80,000>0.9
TAMRA ~555~580~90,0000.1-0.3
Cyanine3 (Cy3) ~550~570~150,000~0.15
Cyanine5 (Cy5) ~650~670~250,000~0.2

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent, pH, and conjugation to the peptide.

Example Application: Cellular Uptake Study

Fluorescently labeled peptides are frequently used to study their internalization into cells.

Cellular_Uptake_Workflow cluster_cell Live Cell Cell Cell Membrane Uptake Cellular Uptake (e.g., Endocytosis) Cell->Uptake Imaging Fluorescence Microscopy (Confocal, TIRF) Cell->Imaging Endosome Endosome Cytosol Cytosol Endosome->Cytosol Endosome->Imaging Cytosol->Imaging Peptide Fluorescently Labeled Peptide Incubation Incubate with Cells Peptide->Incubation Incubation->Cell Uptake->Endosome Analysis Image Analysis (Quantification of internalization) Imaging->Analysis

References

Applications of Fmoc-Phe(4-NH2)-OH in Peptidomimetic Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-NH2)-OH, or Fmoc-4-amino-L-phenylalanine, is a non-canonical amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the development of peptidomimetics. Its unique structure, featuring a primary amino group on the phenyl ring, offers a strategic point for chemical modification, enabling the creation of novel peptide analogs with enhanced stability, tailored biological activity, and diverse functionalities. This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences and highlights its utility in the design of peptidomimetics targeting various therapeutic areas. The para-amino group allows for post-synthetic modifications, such as bioconjugation, without interfering with the peptide backbone, making it an invaluable tool in drug discovery and development.[1][2]

Data Presentation: Synthesis Parameters

The successful incorporation of non-canonical amino acids like this compound is critical for the synthesis of high-quality peptidomimetics. The following table summarizes expected quantitative data for the incorporation of this compound, based on typical outcomes for Fmoc-SPPS of structurally similar amino acids. Actual results can vary depending on the specific peptide sequence, resin, and coupling reagents used.

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on the type of resin used. For instance, 2-Chlorotrityl chloride resin often provides higher loading capacities.
Coupling Efficiency >98%Kaiser Test or TNBS TestFor sterically hindered couplings or adjacent to complex residues, a double coupling strategy may be necessary to ensure complete reaction.
Overall Crude Peptide Yield 40 - 70%Gravimetric analysis post-cleavageHighly dependent on the peptide sequence. Peptides prone to aggregation may result in lower yields.
Crude Peptide Purity 50 - 80%RP-HPLCPurity is influenced by the efficiency of each coupling and deprotection step, as well as the final cleavage and work-up procedures.[3][4]

Experimental Protocols

I. General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide chain.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU/DIEA or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Incorporation of this compound or other amino acids):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 0.95 equivalents) in DMF.

    • Add a base (e.g., DIEA, 2 equivalents) to the solution to begin pre-activation (2-5 minutes).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Repeat SPPS Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • On-Resin Side Chain Modification of 4-Aminophenylalanine (Optional):

    • The exposed primary amine on the Phe(4-NH2) side chain can be acylated or otherwise modified at this stage.

    • Dissolve the acylating agent (e.g., carboxylic acid, 5 equivalents) and coupling reagents (e.g., HATU/DIEA) in DMF.

    • Add the solution to the peptide-resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.[5][6][7]

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.[5]

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[8]

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/DIEA) Wash2 Wash (DMF) Couple->Wash2 Wash1->Couple Wash2->Deprotect Repeat for each amino acid Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleavage & Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Peptide Final Peptide Purify->Final_Peptide

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
II. Application-Specific Protocols

Objective: To determine the inhibitory activity of a peptidomimetic containing Phe(4-NH2) against DPP-4.

Materials:

  • Human recombinant DPP-4

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test peptidomimetic and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Dilute DPP-4 enzyme and substrate in Assay Buffer to their final working concentrations.

    • Prepare a dilution series of the test peptidomimetic and the positive control.

  • Assay Protocol:

    • To the wells of the microplate, add:

      • Assay Buffer

      • DPP-4 enzyme solution

      • Test peptidomimetic or control solution

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10][11]

Objective: To characterize the signaling bias of a Phe(4-NH2)-containing peptidomimetic at the APJ receptor.

Materials:

  • HEK293 cells stably expressing the human APJ receptor.

  • cAMP assay kit (for G-protein pathway).

  • β-arrestin recruitment assay kit (e.g., using BRET or FRET).

  • Test peptidomimetic and known biased agonists/antagonists.

  • Cell culture reagents.

Procedure:

  • cAMP Assay (G-protein pathway):

    • Seed APJ-expressing cells in a 96-well plate.

    • Stimulate the cells with various concentrations of the test peptidomimetic in the presence of a phosphodiesterase inhibitor.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay or a reporter gene assay.

    • A decrease in forskolin-stimulated cAMP levels indicates Gi-protein activation.

  • β-arrestin Recruitment Assay:

    • Use a cell line co-expressing the APJ receptor fused to a donor fluorophore (e.g., Renilla luciferase) and β-arrestin fused to an acceptor fluorophore (e.g., YFP).

    • Treat the cells with the test peptidomimetic.

    • Measure the BRET or FRET signal, which increases upon the recruitment of β-arrestin to the activated receptor.

  • Data Analysis:

    • Generate dose-response curves for both cAMP inhibition and β-arrestin recruitment.

    • Calculate the EC₅₀ values for each pathway.

    • Determine the signaling bias by comparing the relative efficacy and potency of the peptidomimetic in activating the G-protein versus the β-arrestin pathway.[2][12][13]

Objective: To evaluate the ability of a Phe(4-NH2)-containing peptidomimetic to inhibit the assembly of the HIV-1 capsid.

Materials:

  • Purified recombinant HIV-1 capsid (CA) protein.

  • Assembly buffer (e.g., high salt buffer).

  • Test peptidomimetic.

  • Spectrophotometer or fluorometer.

Procedure:

  • Assay Setup:

    • In a microplate, mix the CA protein with the assembly buffer.

    • Add various concentrations of the test peptidomimetic.

  • Monitoring Assembly:

    • Initiate the assembly reaction (e.g., by a temperature shift or addition of an inducing agent).

    • Monitor the increase in turbidity (light scattering) at 350 nm over time, which corresponds to the formation of CA polymers.

  • Data Analysis:

    • Plot the absorbance at 350 nm as a function of time for each concentration of the inhibitor.

    • Determine the extent of inhibition by comparing the rate and final plateau of the assembly reaction in the presence and absence of the peptidomimetic.

    • Calculate the IC₅₀ value for the inhibition of capsid assembly.[14][15][16]

Applications and Signaling Pathways

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Peptidomimetics containing Phe(4-NH2) can be designed to inhibit DPP-4, an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these peptidomimetics prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[13][17]

cluster_DPP4 DPP-4 Inhibition and GLP-1 Signaling Ingested_Food Ingested Food L_Cells Intestinal L-Cells Ingested_Food->L_Cells stimulates GLP1 Active GLP-1 L_Cells->GLP1 secretes DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by Pancreatic_Beta_Cells Pancreatic β-Cells GLP1->Pancreatic_Beta_Cells activates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Peptidomimetic Phe(4-NH2)-based Peptidomimetic Peptidomimetic->DPP4 inhibits Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose

Mechanism of action of DPP-4 inhibitory peptidomimetics.
Biased Agonists of the Apelin Receptor (APJ) for Cardiovascular Diseases

The APJ receptor, a G-protein coupled receptor (GPCR), can signal through both G-protein-dependent and β-arrestin-dependent pathways. Peptidomimetics incorporating Phe(4-NH2) can be designed as biased agonists that selectively activate one pathway over the other. For instance, G-protein biased agonists may offer therapeutic benefits in cardiovascular diseases by promoting beneficial signaling while avoiding the detrimental effects associated with β-arrestin recruitment.[2]

cluster_APJ APJ Receptor Biased Signaling Peptidomimetic Phe(4-NH2)-based Peptidomimetic APJ_Receptor APJ Receptor Peptidomimetic->APJ_Receptor binds to G_Protein G-protein Pathway APJ_Receptor->G_Protein preferentially activates Beta_Arrestin β-arrestin Pathway APJ_Receptor->Beta_Arrestin activation reduced Therapeutic_Effects Therapeutic Effects (e.g., Cardioprotection) G_Protein->Therapeutic_Effects Adverse_Effects Adverse Effects (e.g., Receptor Desensitization) Beta_Arrestin->Adverse_Effects

Biased agonism of a peptidomimetic at the APJ receptor.
HIV-1 Capsid Assembly Inhibitors

The HIV-1 capsid is a crucial viral structure for replication, and its assembly is a key therapeutic target. Peptidomimetics containing Phe(4-NH2) can be developed to bind to the HIV-1 capsid protein and disrupt its assembly process. By interfering with the formation of the protective capsid shell, these peptidomimetics can prevent the virus from maturing into an infectious form.[8][18]

cluster_HIV Inhibition of HIV-1 Capsid Assembly Gag_Polyprotein Gag Polyprotein Protease_Cleavage Protease Cleavage Gag_Polyprotein->Protease_Cleavage CA_Monomers Capsid (CA) Monomers Protease_Cleavage->CA_Monomers Assembly Capsid Assembly CA_Monomers->Assembly Mature_Capsid Mature Conical Capsid Assembly->Mature_Capsid Abnormal_Capsid Abnormal/Incomplete Capsid Assembly->Abnormal_Capsid Infectious_Virion Infectious Virion Mature_Capsid->Infectious_Virion Peptidomimetic Phe(4-NH2)-based Peptidomimetic Peptidomimetic->Assembly inhibits Non_Infectious_Virion Non-Infectious Virion Abnormal_Capsid->Non_Infectious_Virion

Mechanism of HIV-1 capsid assembly inhibition by a peptidomimetic.

References

Application Notes and Protocols for Fmoc-Phe(4-NH2)-OH in Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-NH2)-OH, or Fmoc-4-amino-L-phenylalanine, is a versatile building block for solid-phase peptide synthesis (SPPS), particularly in the construction of combinatorial peptide libraries. The presence of a primary amine on the phenyl ring offers a unique functional handle for post-synthesis modifications, such as dye conjugation, bioconjugation, or the introduction of other pharmacophores, making it an invaluable tool in drug discovery and chemical biology.[1][2][3] The Fmoc protecting group allows for a mild and efficient deprotection strategy, compatible with a wide range of other protecting groups used in peptide synthesis.[4]

These application notes provide a comprehensive overview of the use of this compound in the generation of peptide libraries, including detailed experimental protocols, expected quantitative data, and a relevant biological context involving integrin signaling.

Data Presentation: Quantitative Parameters in this compound Chemistry

The successful incorporation of this compound and the subsequent synthesis of peptide libraries depend on several key quantitative parameters. The following table summarizes typical ranges for these parameters, which can be used for comparison and troubleshooting.

ParameterTypical Value/RangeMethod of DeterminationNotes
Resin Loading 0.4 - 1.0 mmol/gUV-Vis spectrophotometry of piperidine-dibenzofulvene adduct after Fmoc deprotectionVaries depending on the resin type (e.g., Wang, Rink Amide).
Coupling Time for this compound 30 - 120 minutesKaiser test or other qualitative ninhydrin-based tests.Can be influenced by the coupling reagents, solvent, and temperature. Double coupling may be employed to ensure high efficiency.
Coupling Efficiency >99%Quantitative ninhydrin (Kaiser) test or HPLC analysis of a cleaved aliquot.Crucial for the synthesis of high-purity peptides, especially for longer sequences. For a 140-step synthesis, a 99.5% yield per step results in a 50% overall yield.[5]
Overall Crude Peptide Yield 50 - 80%Gravimetric analysis after cleavage and precipitation.Highly dependent on the peptide sequence, length, and the efficiency of each synthesis step. A study on a library of peptide-fusions reported total peptide yields ranging from 0.8% to 16%.[6]
Crude Peptide Purity 60 - 90%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purity is influenced by the success of each coupling and deprotection step. A study on synthetic peptide purification reported yields ranging from 6% to 70% with purities between 82-97% after purification.[7]

Experimental Protocols

The following are detailed protocols for the key steps involved in the synthesis of peptide libraries using this compound. These protocols are intended for manual synthesis but can be adapted for automated peptide synthesizers.

Protocol 1: Resin Swelling and Preparation
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids).

  • Swelling: Place the resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel. Add N,N-dimethylformamide (DMF) (5 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Solvent Removal: After swelling, drain the DMF from the vessel.

Protocol 2: Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF (5 mL) to the swollen resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 5 mL of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of this compound
  • Activation of this compound: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol), a coupling agent such as HBTU (3.8 equivalents, 0.38 mmol), and an activation base like N,N-diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) in DMF (3 mL). Allow the mixture to pre-activate for 2-5 minutes.[8]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or turn blue) indicates complete coupling. A positive result (beads turn yellow/orange) indicates the presence of free amines and the need for a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL).

Protocol 4: Peptide Chain Elongation

Repeat the Fmoc deprotection (Protocol 2) and amino acid coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.

Protocol 5: Cleavage and Deprotection
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Protocol 2).

  • Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum for at least 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used and the peptide sequence. A common general-purpose cocktail is "Reagent K": 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[9] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 5 mL) to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Mandatory Visualizations

Experimental Workflow

G cluster_0 SPPS Cycle Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA in DMF) Washing_1->Amino_Acid_Coupling Washing_2 5. DMF Wash Amino_Acid_Coupling->Washing_2 Kaiser_Test 6. Kaiser Test (Check for completion) Washing_2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat for next amino acid Final_Cleavage 7. Final Cleavage and Deprotection (TFA Cocktail) Kaiser_Test->Final_Cleavage After final amino acid Purification 8. Purification (RP-HPLC) Final_Cleavage->Purification Analysis 9. Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Application Example: Targeting Integrin Signaling with RGD-containing Peptides

Peptide libraries containing the Arg-Gly-Asp (RGD) motif are widely used to study and target integrin receptors, which are key mediators of cell adhesion and signaling. The αvβ3 integrin, in particular, is a well-established target in cancer therapy as it plays a crucial role in angiogenesis and metastasis. Libraries synthesized with this compound can be used to develop potent and selective RGD-based integrin ligands.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade RGD_Peptide RGD Peptide (from library) Integrin Integrin αvβ3 RGD_Peptide->Integrin Binds ECM ECM Protein (e.g., Vitronectin) ECM->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Response Cell Proliferation, Migration, Survival mTOR->Cell_Response Promotes

Caption: Simplified Integrin αvβ3 Signaling Pathway Targeted by RGD Peptides.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Fmoc-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as Fmoc-Phe(4-NH2)-OH (N-α-Fmoc-4-amino-L-phenylalanine), into peptide sequences is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. The presence of the 4-amino group on the phenylalanine side chain introduces a basic moiety, which significantly influences the peptide's overall charge, hydrophilicity, and chromatographic behavior. Consequently, the purification of these peptides by High-Performance Liquid Chromatography (HPLC) requires careful method development to achieve high purity and yield.

This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) purification of peptides containing this compound. It addresses the unique challenges posed by the basic aniline-like side chain and offers strategies for optimizing the purification process.

Challenges in Purifying Peptides with this compound

The primary challenge in the purification of peptides containing 4-aminophenylalanine arises from the basic nature of the amino group on the phenyl ring. At the acidic pH typically used for peptide purification (e.g., with 0.1% Trifluoroacetic Acid - TFA), this amino group will be protonated, imparting a positive charge. This can lead to:

  • Poor Peak Shape: Strong ionic interactions between the protonated amino group and residual free silanol groups on the silica-based stationary phase can cause peak tailing.

  • Altered Retention Time: The increased polarity due to the charged side chain can lead to earlier elution than predicted based on hydrophobicity alone.

  • Co-elution with Impurities: The altered selectivity can make it difficult to separate the target peptide from closely related impurities, such as deletion sequences or byproducts from solid-phase peptide synthesis (SPPS).

Key Purification Strategies

To address these challenges, the following strategies are recommended:

  • Selection of Ion-Pairing Reagent: The ion-pairing reagent is critical for achieving good peak shape and resolution. While TFA is standard, other options can offer advantages.

  • Control of Mobile Phase pH: The pH of the mobile phase dictates the ionization state of the 4-amino group and, therefore, its interaction with the stationary phase.

  • Optimization of the Elution Gradient: A well-designed gradient is essential for separating the target peptide from impurities.

  • Choice of Stationary Phase: The type of reversed-phase column can influence the separation.

Experimental Protocols

Protocol 1: Standard RP-HPLC with Trifluoroacetic Acid (TFA)

This protocol is a good starting point for the purification of most peptides containing this compound.

Materials:

  • Crude lyophilized peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100-300 Å pore size)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL. If solubility is an issue, a small amount of ACN or dimethyl sulfoxide (DMSO) can be added.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at the desired flow rate.

  • Injection: Inject the dissolved peptide sample onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient is 5% to 65% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present). The Fmoc group also absorbs at around 265 nm and 300 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.

Protocol 2: RP-HPLC with an Alternative Ion-Pairing Agent (Formic Acid)

For peptides exhibiting poor peak shape with TFA, formic acid can be a milder alternative that may reduce strong ionic interactions.

Materials:

  • Same as Protocol 1, but with Formic Acid (FA) instead of TFA.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.

Procedure:

The procedure is the same as Protocol 1, but with the formic acid-containing mobile phases. Note that retention times may differ compared to the TFA system.

Data Presentation: Quantitative Summary

The following table provides a hypothetical comparison of purification outcomes for a model peptide containing this compound using different ion-pairing agents.

Ion-Pairing AgentCrude Purity (%)Post-Purification Purity (%)Yield (%)Peak Asymmetry (at 10% height)
0.1% TFA65>98351.8
0.1% Formic Acid65>97401.5

Data are illustrative and will vary depending on the specific peptide sequence and synthesis quality.

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-Purification peptide_synthesis Crude Peptide Synthesis (with this compound) dissolution Dissolve Crude Peptide in Mobile Phase A peptide_synthesis->dissolution injection Sample Injection dissolution->injection mobile_phase_prep Prepare Mobile Phases (A: aq. Ion-Pairing Agent B: ACN with Ion-Pairing Agent) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection gradient->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Workflow for the HPLC purification of peptides containing this compound.

Logical Relationship of Purification Parameters

G cluster_inputs Input Parameters cluster_outputs Purification Outcome peptide_properties Peptide Properties - Sequence - this compound position purity Purity peptide_properties->purity influences yield Yield peptide_properties->yield influences ion_pairing Ion-Pairing Agent (TFA, Formic Acid, etc.) resolution Resolution ion_pairing->resolution affects peak_shape Peak Shape ion_pairing->peak_shape affects mobile_phase_ph Mobile Phase pH mobile_phase_ph->resolution affects mobile_phase_ph->peak_shape affects column_chem Column Chemistry (C18, C8, etc.) column_chem->resolution affects gradient_profile Gradient Profile gradient_profile->purity determines gradient_profile->yield determines

Caption: Key parameters influencing the outcome of peptide purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Strong interaction of the protonated 4-amino group with residual silanols. - Suboptimal ion-pairing.- Switch to a milder ion-pairing agent like formic acid. - Use a column with end-capping or a hybrid silica base. - Consider purification at a higher pH if a pH-stable column is available.
Low Yield - Peptide precipitation on the column. - Irreversible adsorption. - Broad peaks leading to poor fraction collection.- Decrease the sample load. - Modify the gradient to be shallower. - Ensure the peptide is fully dissolved before injection.
Poor Resolution - Inappropriate gradient steepness. - Co-elution of impurities.- Optimize the gradient (make it shallower around the elution time of the target peptide). - Try a different ion-pairing agent to alter selectivity. - Use a longer column or one with a smaller particle size for higher efficiency.

Conclusion

The purification of peptides containing the unnatural amino acid this compound by RP-HPLC is readily achievable with careful consideration of the mobile phase composition. The basicity of the 4-amino group is the primary factor influencing the separation. By selecting the appropriate ion-pairing agent and optimizing the elution gradient, it is possible to obtain highly pure peptides suitable for a wide range of research and development applications. The protocols and strategies outlined in this document provide a solid foundation for developing a robust and efficient purification method for these valuable molecules.

Application Note: Mass Spectrometry Characterization of Peptides with 4-amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the methodologies for the characterization of synthetic peptides incorporating the unnatural amino acid 4-amino-L-phenylalanine (4-Aph) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of 4-Aph in peptide sequences is of significant interest in pharmaceutical and biochemical research for the development of novel therapeutics and biological tools.[1][2] This document provides a comprehensive workflow, from sample preparation to data analysis, and highlights the characteristic fragmentation patterns of 4-Aph-containing peptides, which are crucial for their unambiguous identification. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.

Introduction

4-amino-L-phenylalanine (4-Aph) is a non-canonical amino acid that serves as a versatile building block in peptide synthesis. Its unique chemical properties, including the presence of an aniline group, allow for specific chemical modifications and can influence peptide conformation and biological activity.[3] These characteristics make 4-Aph a valuable component in the design of peptide-based drugs, probes, and other biotechnological applications.[1][2]

Accurate and detailed characterization of peptides containing unnatural amino acids is a critical step in their development and quality control.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for peptide sequencing and the identification of modifications.[5] This note describes a robust LC-MS/MS method for the analysis of 4-Aph peptides and discusses the interpretation of their fragmentation spectra.

Experimental Workflow

The overall workflow for the characterization of 4-Aph-containing peptides is depicted below. This process includes peptide synthesis, purification, sample preparation, LC-MS/MS analysis, and data interpretation.

Workflow cluster_synthesis Peptide Synthesis & Purification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis with 4-Aph purification Preparative LC-MS Purification synthesis->purification dissolution Peptide Dissolution (0.1% Formic Acid in 5-30% ACN) purification->dissolution concentration Concentration Determination (e.g., AAA or UV-Vis) dissolution->concentration lc_separation Reversed-Phase HPLC Separation concentration->lc_separation ms_detection High-Resolution MS1 Scan lc_separation->ms_detection msms_fragmentation Data-Dependent MS/MS (CID/HCD) ms_detection->msms_fragmentation sequence_verification Sequence Verification (b- and y-ion series) msms_fragmentation->sequence_verification fragment_analysis Analysis of 4-Aph Characteristic Fragments sequence_verification->fragment_analysis reporting Reporting and Impurity Profiling fragment_analysis->reporting DataAnalysis raw_data Acquire Raw LC-MS/MS Data (.raw, .wiff, etc.) peak_picking Peak Picking & Centroiding raw_data->peak_picking deconvolution Deconvolution of Charge States peak_picking->deconvolution database_search Database Search or Sequence Matching deconvolution->database_search manual_validation Manual Spectrum Validation (b- and y-ion annotation) database_search->manual_validation reporting Generate Final Report (Sequence, PTMs, Impurities) manual_validation->reporting

References

Troubleshooting & Optimization

How to improve the solubility of Fmoc-Phe(4-NH2)-OH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Fmoc-Phe(4-NH2)-OH in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a derivative of phenylalanine containing a bulky lipophilic Fmoc protecting group and a polar amino group on the phenyl ring. This bifunctional nature influences its solubility. It is generally soluble in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS). One source indicates a high solubility in Dimethyl Sulfoxide (DMSO) at 125 mg/mL[1][2]. It is also reported to be soluble in chloroform, dichloromethane (DCM), and ethyl acetate[3].

Q2: Which organic solvents are recommended for dissolving this compound in SPPS?

A2: For SPPS, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for dissolving Fmoc-amino acids, including this compound[4][]. Dichloromethane (DCM) can also be used, although some Fmoc-amino acids exhibit lower solubility in it and may require the addition of DMF to achieve complete dissolution[6]. While not a standard SPPS solvent for coupling, DMSO shows excellent solubilizing capacity for this compound[1][2].

Q3: Are there "greener" solvent alternatives for dissolving this compound?

A3: Yes, in an effort to move towards more sustainable chemistry, several greener solvents are being explored as alternatives to traditional SPPS solvents. Some of these alternatives that have shown good performance in dissolving Fmoc-amino acids include N-butylpyrrolidone (NBP), and solvent mixtures such as NBP/ethyl acetate or DMSO/ethyl acetate. Emerging solvents like PolarClean have also demonstrated a high capacity for dissolving a wide range of Fmoc-amino acids[3][7].

Troubleshooting Guide

Issue: this compound is not dissolving completely in the chosen solvent.

This is a common issue that can lead to inaccurate concentration calculations and inefficient coupling reactions during peptide synthesis. The following steps can be taken to troubleshoot and improve solubility.

Workflow for Troubleshooting Poor Solubility

G cluster_0 Troubleshooting Poor Solubility of this compound start Start: Incomplete Dissolution solvent Initial Solvent Selection (e.g., DMF, NMP, DCM) start->solvent check_quality Verify Solvent Quality (Anhydrous, High Purity) solvent->check_quality physical_methods Apply Physical Methods check_quality->physical_methods sonication Sonication physical_methods->sonication vortexing Vortexing physical_methods->vortexing warming Gentle Warming (to ~40°C) physical_methods->warming co_solvent Add a Co-solvent sonication->co_solvent If still not dissolved vortexing->co_solvent If still not dissolved warming->co_solvent If still not dissolved dmso Add a small percentage of DMSO co_solvent->dmso dmf_in_dcm Add DMF to DCM co_solvent->dmf_in_dcm end End: Complete Dissolution dmso->end dmf_in_dcm->end

Caption: A workflow diagram illustrating the steps to troubleshoot poor solubility of this compound.

Experimental Protocols

Protocol 1: Standard Dissolution in DMF or NMP
  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, anhydrous DMF or NMP to achieve the target concentration.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • If dissolution is not complete, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure no particulate matter remains.

Protocol 2: Enhancing Solubility with a Co-solvent
  • Follow steps 1 and 2 of the standard dissolution protocol using DMF or DCM.

  • If the compound does not fully dissolve, add a small amount of a stronger solubilizing agent, such as DMSO, as a co-solvent. Start with 5-10% (v/v) of DMSO.

  • Vortex the mixture thoroughly.

  • If necessary, gently warm the solution to approximately 40°C while stirring until the solid is completely dissolved. Avoid excessive heating to prevent potential degradation.

  • Allow the solution to cool to room temperature before use in your synthesis.

Protocol 3: Solubility Testing
  • Prepare saturated solutions of this compound in a range of solvents (e.g., DMF, NMP, DCM, DMSO).

  • Equilibrate the solutions at a constant temperature (e.g., 25°C) for several hours with agitation to ensure saturation.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully take a known volume of the supernatant and evaporate the solvent.

  • Weigh the remaining solid to determine the concentration of the dissolved compound.

Quantitative Data Summary

SolventAbbreviationSolubility (mg/mL)Qualitative Assessment
N,N-DimethylformamideDMFData not availableHighly Soluble (Recommended for SPPS)[4][]
N-Methyl-2-pyrrolidoneNMPData not availableHighly Soluble (Recommended for SPPS)[4][]
Dimethyl SulfoxideDMSO125[1][2]Very Highly Soluble
DichloromethaneDCMData not availableModerately Soluble (may require a co-solvent)[3][6]
ChloroformCHCl₃Data not availableSoluble[3]
Ethyl AcetateEtOAcData not availableSoluble[3]

Signaling Pathways and Logical Relationships

The decision-making process for solvent selection can be visualized as a logical flow based on the requirements of the experiment and the properties of the compound.

G cluster_1 Solvent Selection Logic for this compound start Start: Need to Dissolve This compound spps Is it for Solid-Phase Peptide Synthesis (SPPS)? start->spps dmf_nmp Use DMF or NMP spps->dmf_nmp Yes other_app For other applications (e.g., stock solution) spps->other_app No solubility_issue Encountering solubility issues? dmf_nmp->solubility_issue dmso Use DMSO for high concentration other_app->dmso dcm_chloroform Consider DCM or Chloroform for less polar environments other_app->dcm_chloroform end End: Compound Dissolved dmso->end dcm_chloroform->end troubleshoot Refer to Troubleshooting Guide solubility_issue->troubleshoot Yes solubility_issue->end No troubleshoot->end

Caption: A decision tree for selecting an appropriate solvent for this compound based on the intended application.

References

Technical Support Center: Preventing Side Reactions of the 4-Amino Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and troubleshooting side reactions involving the 4-amino group of amino acids, particularly 4-aminoproline, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions involving the 4-amino group of aminoproline during peptide synthesis?

A1: The primary side reaction is the unwanted acylation of the 4-amino group by the activated carboxyl group of the incoming amino acid during the coupling step. This leads to the formation of branched peptides. Other potential side reactions include intramolecular cyclization leading to lactam formation, and reaction with byproducts from the cleavage cocktail.

Q2: Why is it necessary to protect the 4-amino group of aminoproline?

A2: Protection of the 4-amino group is crucial to prevent the side reactions mentioned above. The 4-amino group is a nucleophile that can react with electrophiles present in the reaction mixture, leading to undesired byproducts and a lower yield of the target peptide. An orthogonal protecting group strategy allows for the selective deprotection of the α-amino group for chain elongation while the 4-amino group remains protected.

Q3: What are the most common protecting groups for the 4-amino group of aminoproline?

A3: The most commonly used protecting groups for the side-chain amino group of aminoproline and other diamino acids are the tert-Butoxycarbonyl (Boc), Allyloxycarbonyl (Alloc), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or its more hindered analog, ivDde.[1][2][3]

Q4: How do I choose the right protecting group for my synthesis?

A4: The choice of protecting group depends on the overall synthetic strategy, particularly the desired point of deprotection for any side-chain modifications.

  • Boc: Used when the side-chain amino group needs to be deprotected under acidic conditions, typically during the final cleavage from the resin.

  • Alloc: Ideal for on-resin modifications as it can be selectively removed using a palladium catalyst under neutral conditions, leaving other protecting groups intact.[4]

  • Dde/ivDde: Also used for on-resin modifications, with deprotection achieved using dilute hydrazine.[5] The more hindered ivDde is often preferred to minimize the risk of migration.

Q5: What is an orthogonal protection strategy and why is it important?

A5: An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions without affecting each other.[6] For example, in Fmoc-based SPPS, the Fmoc group on the α-amino is removed by a base (piperidine), acid-labile side-chain protecting groups (like Boc) are removed by acid (TFA), and other groups like Alloc or Dde can be removed by specific reagents (palladium catalyst or hydrazine, respectively). This allows for precise control over which functional groups are exposed for reaction at each step of the synthesis.

Troubleshooting Guide

Problem 1: Unwanted Acylation of the 4-Amino Group
  • Symptoms:

    • Mass spectrometry (MS) analysis of the crude peptide shows a mass corresponding to the desired peptide plus the mass of one or more amino acids.

    • HPLC analysis shows multiple peaks, with the main byproduct peak having a higher molecular weight than the target peptide.

  • Possible Causes:

    • Incomplete protection of the 4-amino group of the aminoproline residue.

    • Premature deprotection of the 4-amino protecting group during synthesis.

  • Solutions:

    • Ensure the use of high-quality, fully protected Fmoc-4-amino(PG)-proline-OH.

    • Select a protecting group with sufficient stability for the planned synthesis cycles. For long or difficult sequences, consider a more robust protecting group like ivDde over Dde.

    • Avoid harsh or prolonged exposure to deprotection reagents that might partially cleave the side-chain protecting group.

Problem 2: Protecting Group Migration (e.g., Dde/ivDde migration)
  • Symptoms:

    • MS analysis reveals the presence of isomers of the desired peptide.

    • Difficulty in purifying the target peptide due to co-eluting isomers.

  • Possible Causes:

    • The Dde group can migrate from one amino group to another, especially in the presence of a free amine and base.[5]

  • Solutions:

    • Use the more sterically hindered ivDde protecting group, which is less prone to migration.

    • Minimize the time the peptide is exposed to basic conditions after Fmoc deprotection.

    • Consider alternative orthogonal protecting groups like Alloc if Dde/ivDde migration is a persistent issue.

Problem 3: Incomplete Deprotection of the 4-Amino Protecting Group
  • Symptoms:

    • If on-resin modification is planned, subsequent reactions on the 4-amino group have low yields.

    • MS analysis of the final cleaved peptide shows a mass corresponding to the peptide with the 4-amino protecting group still attached.

  • Possible Causes:

    • Inefficient deprotection conditions (reagent concentration, reaction time, temperature).

    • Steric hindrance around the protecting group.

    • For Alloc deprotection, catalyst poisoning.

  • Solutions:

    • Optimize deprotection conditions by increasing reagent concentration, reaction time, or temperature. For Alloc removal via microwave synthesis, two 5-minute deprotections at 38°C have been shown to be effective.[7]

    • Ensure fresh and active reagents, especially the palladium catalyst for Alloc deprotection.

    • For difficult deprotections of ivDde, increasing the hydrazine concentration up to 10% may be necessary.

Problem 4: Guanidinylation of the 4-Amino Group
  • Symptoms:

    • MS analysis shows a mass increase of 42 Da on the aminoproline-containing peptide.

  • Possible Causes:

    • Unprotected 4-amino group reacting with certain coupling reagents (e.g., HBTU, TBTU) which can act as guanidinylating agents.

  • Solutions:

    • Ensure complete protection of the 4-amino group.

    • If guanidinylation is desired, it can be performed intentionally on the deprotected 4-amino group using specific guanidinylating reagents.

Data Summary: Comparison of Protecting Groups for the 4-Amino Group of Aminoproline

Protecting GroupStructureStabilityDeprotection ConditionsPotential Side Reactions
Boc (tert-Butoxycarbonyl)Stable to bases (e.g., piperidine).Strong acids (e.g., TFA) during final cleavage.[6]Stable during synthesis.
Alloc (Allyloxycarbonyl)Stable to acids (TFA) and bases (piperidine).Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in a neutral solvent.[4]Incompatible with hydrazine if not protected with allyl alcohol.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Stable to acids (TFA) and piperidine.2% Hydrazine in DMF.[5]Migration to other free amino groups.[5]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)More stable than Dde to piperidine. Stable to TFA.2-10% Hydrazine in DMF.Less prone to migration than Dde, but can be difficult to remove.

Key Experimental Protocols

Protocol 1: Synthesis of Fmoc-(2S,4R)-4-amino(Boc)-proline-OH

A general procedure for the synthesis of Fmoc-protected amino acids involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. For the synthesis of Fmoc-(2S,4R)-4-amino(Boc)-proline-OH, a multi-step synthesis starting from a suitable proline derivative is typically required, involving the protection of the 4-amino group with a Boc group. A detailed synthetic route would involve:

  • Starting with a commercially available Nα-Fmoc-4-amino-proline derivative.

  • Protection of the 4-amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Purification of the final product by chromatography.

Protocol 2: On-resin Deprotection of the Alloc Group from the 4-Amino Group of Aminoproline
  • Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF).

  • Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) and a scavenger such as phenylsilane (PhSiH₃, 5-20 equivalents) in a suitable solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM).[4]

  • Add the deprotection solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes.

  • Repeat the deprotection step to ensure complete removal.

  • Wash the resin thoroughly with the solvent, followed by a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove residual palladium, and then with DMF and DCM.

Protocol 3: On-resin Deprotection of the Dde/ivDde Group from the 4-Amino Group of Aminoproline
  • Swell the peptide-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution for 3-10 minutes at room temperature.[5]

  • Repeat the treatment 2-3 times to ensure complete deprotection.

  • Wash the resin extensively with DMF and DCM.

Protocol 4: Standard Fmoc-SPPS Cycle for Incorporating a Protected Aminoproline Residue
  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Pre-activate a solution of the Fmoc-4-amino(PG)-proline-OH (2-4 equivalents), a coupling reagent such as HBTU/HATU (1.9-3.9 equivalents), and a base like DIPEA (4-8 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Visual Guides

Orthogonal_Protection_Strategy Resin Peptide-Resin (Nα-Fmoc, Side-Chain-PG) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Side_Chain_Deprotection Side-Chain Deprotection (e.g., Alloc, Dde/ivDde removal) Resin->Side_Chain_Deprotection Orthogonal Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Resin->Final_Cleavage Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Free Nα-amine Coupling->Resin Elongated Peptide Side_Chain_Deprotection->Resin On-Resin Modification Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Troubleshooting_Workflow Start Side Reaction Observed (MS/HPLC Analysis) Identify_Side_Product Identify Side Product (Mass Shift, Isomers) Start->Identify_Side_Product Unwanted_Acylation Unwanted Acylation (+AA mass) Identify_Side_Product->Unwanted_Acylation Migration Isomers Detected Identify_Side_Product->Migration Incomplete_Deprotection PG still attached Identify_Side_Product->Incomplete_Deprotection Check_PG_Quality Check Protecting Group Quality and Stability Unwanted_Acylation->Check_PG_Quality Use_ivDde Switch to ivDde Migration->Use_ivDde Optimize_Deprotection Optimize Deprotection Conditions Incomplete_Deprotection->Optimize_Deprotection

Caption: Troubleshooting workflow for 4-amino group side reactions.

PG_Decision_Tree Start Need to protect 4-amino group of aminoproline On_Resin_Mod On-resin modification of 4-amino group needed? Start->On_Resin_Mod Final_Cleavage_Deprotection Use Boc On_Resin_Mod->Final_Cleavage_Deprotection No Neutral_Deprotection Neutral deprotection conditions required? On_Resin_Mod->Neutral_Deprotection Yes Use_Alloc Use Alloc Neutral_Deprotection->Use_Alloc Yes Use_Dde_ivDde Use Dde or ivDde Neutral_Deprotection->Use_Dde_ivDde No

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the incorporation of Fmoc-Phe(4-NH2)-OH in automated solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the side-chain amino group of this compound during standard Fmoc-SPPS?

A1: Yes, it is highly recommended to protect the 4-amino group on the phenyl side chain. The free amino group is nucleophilic and can react with the activated carboxylic acid of the incoming amino acid, leading to the formation of branched peptides. This side reaction will result in a complex mixture of products and significantly reduce the yield of the target peptide. For syntheses where the 4-amino group is to be modified post-synthesis, an orthogonal protecting group such as Boc or Z is typically employed.[1]

Q2: What are the most common reasons for incomplete coupling of this compound?

A2: Incomplete coupling of this compound can stem from several factors:

  • Steric Hindrance: While not excessively bulky, the phenylalanine derivative can present some steric challenges, especially when coupling to a sterically hindered N-terminus on the growing peptide chain.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that physically block the N-terminus, preventing the incoming amino acid from accessing the coupling site.[2] This is particularly common in hydrophobic sequences.

  • Suboptimal Activation: The choice and concentration of coupling reagents, as well as the pre-activation time, are critical for efficient coupling. Inadequate activation will result in low coupling yields.

  • Poor Resin Swelling: The solid support must be adequately swollen in the synthesis solvent to ensure that the reactive sites are accessible. Poor swelling can be a sign of resin degradation or aggregation.

Q3: How can I monitor the coupling efficiency of this compound in real-time or after the coupling step?

A3: The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin test). This colorimetric assay detects the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) suggests that the coupling is complete. It is important to perform thorough washing of the resin before the test to remove any residual reagents that might interfere with the result. For automated synthesizers, UV monitoring of the Fmoc deprotection step can provide an indirect measure of coupling efficiency from the previous cycle.

Q4: Which coupling reagents are recommended for this compound?

A4: For standard couplings, aminium/uronium salts such as HATU and HBTU are highly effective and widely used.[3] They offer fast reaction times and high efficiency. For more challenging couplings, HATU is often preferred as it is generally more reactive and can lead to higher purity products with a lower risk of epimerization.[3] Carbodiimide-based reagents like DIC in combination with an additive such as OxymaPure or HOBt are also a robust and cost-effective option, particularly when racemization is a concern.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Coupling Yield (Positive Kaiser Test) 1. Incomplete activation of this compound. 2. Steric hindrance at the coupling site. 3. On-resin peptide aggregation.1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound. 2. Increase Reaction Time: Extend the coupling time to allow for complete reaction. 3. Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU. 4. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to disrupt aggregation and increase reaction kinetics.
Appearance of Unexpected Peaks in HPLC 1. Side-chain acylation of the 4-amino group (if unprotected). 2. Deletion sequences due to incomplete coupling in previous cycles. 3. Epimerization of the amino acid.1. Protect the Side Chain: Re-synthesize the peptide using a side-chain protected derivative (e.g., Fmoc-Phe(4-Boc)-OH). 2. Optimize Coupling Conditions: Ensure complete coupling at each step by using appropriate reagents and reaction times, and monitor with the Kaiser test. 3. Use a Weaker Base: If racemization is suspected, replace DIPEA with a less hindered base like N-methylmorpholine (NMM) or collidine, especially when using uronium/aminium salt activators.
Resin Clumping or Poor Swelling On-resin peptide aggregation.1. Change Solvent System: Switch to a more disruptive solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the DMF. 2. Incorporate Disrupting Elements: If the sequence is known to be difficult, consider incorporating pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) in the peptide chain to disrupt secondary structure formation.[2] 3. Use Microwave Synthesis: Microwave-assisted peptide synthesis can significantly reduce aggregation and improve coupling efficiency.
Slow Fmoc Deprotection After Coupling Aggregation making the N-terminus inaccessible to the deprotection reagent (piperidine).1. Extend Deprotection Time: Increase the duration of the piperidine treatment. 2. Use a Stronger Deprotection Cocktail: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance its efficacy.

Quantitative Data on Coupling Reagents

While specific comparative data for this compound is not extensively published, the following table provides representative data for the coupling of a sterically hindered amino acid, Fmoc-Trp(Mts)-OH, which can serve as a useful guide for reagent selection. The trends in reactivity and efficiency are generally applicable to other challenging couplings.

Coupling Reagent Reagent Type Typical Coupling Time (min) Estimated Coupling Yield (%) Key Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45> 99.5Advantages: Highly reactive, excellent for hindered couplings, low racemization risk.[3] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess.
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Advantages: Fast and efficient, widely used.[3] Disadvantages: Potential for guanidinylation, slightly less reactive than HATU.[3]
DIC/OxymaPure Carbodiimide/Additive60 - 12095 - 98Advantages: Cost-effective, very low racemization risk. Disadvantages: Slower reaction rates, potential for N-acylurea formation.
PyBOP Phosphonium Salt30 - 6098 - 99Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.[4]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for most standard couplings of this compound, especially when high efficiency and speed are desired.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide MBHA) in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (e.g., 1 x 5 min followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (e.g., 5-7 times).

    • Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive blue/purple result).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.[3]

  • Washing and Monitoring:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.

    • Perform a Kaiser test on a small sample of resin beads. A negative (yellow) result indicates complete coupling. If the test is positive, consider a second coupling (double couple).

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol is a suitable alternative when minimizing racemization is a primary concern.

  • Resin Preparation:

    • Follow the same resin swelling and deprotection steps as in Protocol 1.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the this compound/OxymaPure solution to the deprotected resin in the reaction vessel.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-3 hours.

  • Washing and Monitoring:

    • Follow the same washing and monitoring steps as in Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Kaiser1 Kaiser Test (+ve) Wash1->Kaiser1 Activate Pre-activate this compound Kaiser1->Activate Proceed to Coupling Couple Couple to Resin Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser2 Kaiser Test (-ve) Wash2->Kaiser2 Kaiser2->Deprotect Next Cycle

Caption: General workflow for Fmoc-SPPS coupling of this compound.

troubleshooting_logic Start Positive Kaiser Test after Coupling DoubleCouple Perform Double Coupling Start->DoubleCouple CheckKaiser1 Kaiser Test Still Positive? DoubleCouple->CheckKaiser1 ChangeReagent Switch to Stronger Reagent (e.g., HATU) CheckKaiser1->ChangeReagent Yes Success Proceed to Next Cycle CheckKaiser1->Success No IncreaseTime Increase Coupling Time ChangeReagent->IncreaseTime CheckKaiser2 Kaiser Test Still Positive? IncreaseTime->CheckKaiser2 ConsiderAggregation Suspect Aggregation CheckKaiser2->ConsiderAggregation Yes CheckKaiser2->Success No AggregationSolutions Use Disruptive Solvents (NMP) Elevate Temperature Incorporate Pseudoprolines ConsiderAggregation->AggregationSolutions

References

Technical Support Center: Troubleshooting Fmoc-4-amino-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of Fmoc-4-amino-L-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: Why is Fmoc-4-amino-L-phenylalanine considered a "difficult" amino acid to incorporate?

A1: The primary challenge with Fmoc-4-amino-L-phenylalanine lies in its steric hindrance. The bulky Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, combined with the phenyl ring at the β-carbon, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions.

Q2: How can I detect poor incorporation of Fmoc-4-amino-L-phenylalanine?

A2: Incomplete coupling can be detected using several methods:

  • Kaiser Test: This is a qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result (blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless) suggests a complete coupling.[1][2][3][4]

  • HPLC and Mass Spectrometry (MS) Analysis: After cleaving a small amount of the peptide from the resin, analysis by HPLC and MS can confirm the presence of the desired peptide and any deletion sequences (the peptide missing the Fmoc-4-amino-L-phenylalanine residue). The presence of a significant peak corresponding to the mass of the deletion sequence is a clear indicator of poor incorporation.

Q3: My Kaiser test is positive after a standard coupling of Fmoc-4-amino-L-phenylalanine. What should I do?

A3: A positive Kaiser test indicates incomplete coupling. The most common and immediate troubleshooting step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated Fmoc-4-amino-L-phenylalanine immediately after the first coupling.[5] This provides a second opportunity for the reaction to go to completion.

Q4: I've tried double coupling, but I'm still observing incomplete incorporation. What other strategies can I employ?

A4: If double coupling is insufficient, consider the following optimization strategies:

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered reaction to proceed.[6]

  • Use Stronger Coupling Reagents: For difficult couplings, more potent activating reagents are recommended. While standard reagents like HBTU/HOBt can be effective, stronger uronium/aminium or phosphonium salt-based reagents often yield better results. Consider using reagents such as HATU, HCTU, or COMU.[7][8]

  • Increase Reagent Equivalents: Increasing the concentration of the Fmoc-4-amino-L-phenylalanine and coupling reagents (e.g., from 3 equivalents to 5 equivalents) can help drive the reaction to completion.

  • Optimize Solvent Conditions: Ensure that the Fmoc-4-amino-L-phenylalanine is fully dissolved. Using a solvent mixture, such as DMF/DCM, can improve solubility. For sequences prone to aggregation, a solvent like N-Methyl-2-pyrrolidone (NMP) may be beneficial.[3]

  • Elevate the Temperature: Gently increasing the reaction temperature (e.g., to 35-40°C) can help overcome the activation energy barrier for the coupling reaction. However, this should be done with caution to avoid potential side reactions like racemization.[6]

Q5: What are potential side reactions associated with the incorporation of Fmoc-4-amino-L-phenylalanine?

A5: While the primary issue is incomplete coupling, other side reactions common to Fmoc-SPPS can occur:

  • Racemization: Although the Fmoc group generally suppresses racemization, it can occur, especially with prolonged activation times or the use of certain bases. Using additives like HOAt or switching to a less-coordinating base like collidine can minimize this risk.[3]

  • Diketopiperazine Formation: This side reaction is particularly problematic at the dipeptide stage and can lead to cleavage of the dipeptide from the resin.[3] Using a 2-chlorotrityl chloride resin or coupling a pre-formed dipeptide can mitigate this issue.[3]

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide, which can result in a mixture of byproducts.[9]

Data Presentation

Table 1: Recommended Reagent Equivalents for Fmoc-4-amino-L-phenylalanine Coupling

ReagentStandard Coupling (equivalents)Difficult Coupling (equivalents)
Fmoc-4-amino-L-phenylalanine35
Coupling Reagent (HBTU/HCTU/HATU)2.9 - 34.5 - 5
Additive (HOBt/HOAt)34.5 - 5
Base (DIPEA/Collidine)68 - 10

Equivalents are relative to the resin loading.

Table 2: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassKey Features
HBTU/TBTUAminium SaltStandard, effective for most couplings.
HCTUAminium SaltMore efficient than HBTU, especially for hindered couplings.
HATUAminium SaltHighly effective for sterically hindered and N-methyl amino acids; may require HOAt.[7][8]
PyBOPPhosphonium SaltPotent coupling reagent, particularly for bulky amino acids.
COMUAminium SaltHigh coupling efficiency and reduced epimerization.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-4-amino-L-phenylalanine

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (3 times).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines (positive result).[1]

  • Activation: In a separate vessel, dissolve Fmoc-4-amino-L-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (3 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[1]

Protocol 2: Double Coupling Protocol for Fmoc-4-amino-L-phenylalanine

  • Follow steps 1-7 of the Standard Coupling Protocol.

  • Monitoring: Perform a Kaiser test. If the result is positive (blue beads), proceed with the second coupling.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-4-amino-L-phenylalanine as described in step 5 of the Standard Coupling Protocol.

  • Add the fresh solution to the resin and agitate for an additional 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Final Monitoring: Perform a final Kaiser test to confirm the completion of the coupling.

Protocol 3: Cleavage of Peptide Containing 4-amino-L-phenylalanine from Resin

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[10][11][12] CAUTION: Prepare and use the cleavage cocktail in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualization

Troubleshooting_Poor_Incorporation Start Start: Coupling of Fmoc-4-Am-Phe-OH KaiserTest Perform Kaiser Test Start->KaiserTest PositiveResult Positive Result (Blue/Purple) KaiserTest->PositiveResult Incomplete NegativeResult Negative Result (Yellow/Colorless) KaiserTest->NegativeResult Complete DoubleCouple Perform Double Coupling PositiveResult->DoubleCouple Proceed Proceed to Next Step (Deprotection) NegativeResult->Proceed ReKaiserTest Perform Kaiser Test DoubleCouple->ReKaiserTest ReKaiserTest->NegativeResult Complete StillPositive Still Positive ReKaiserTest->StillPositive Incomplete Optimize Optimize Conditions: - Increase reagent equivalents - Use stronger coupling reagents - Extend reaction time - Increase temperature StillPositive->Optimize Optimize->DoubleCouple

Caption: Troubleshooting workflow for poor incorporation of Fmoc-4-amino-L-phenylalanine.

Coupling_Reagent_Potency cluster_0 Increasing Potency Standard Standard Reagents (HBTU, TBTU) Stronger Stronger Reagents (HCTU) Standard->Stronger For hindered couplings MostPotent Most Potent Reagents (HATU, COMU) Stronger->MostPotent For highly hindered couplings

Caption: Relative potency of common coupling reagents for sterically hindered amino acids.

References

Technical Support Center: Synthesis of Peptides with Multiple 4-NH2-Phe Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing multiple 4-amino-L-phenylalanine (4-NH2-Phe) residues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides with multiple 4-NH2-Phe residues?

Synthesizing peptides with multiple 4-NH2-Phe residues presents a unique set of challenges primarily due to the nucleophilic amino group on the side chain. Key difficulties include:

  • Side-Chain Protection: The 4-amino group requires an orthogonal protecting group that is stable throughout the synthesis cycles but can be removed during final cleavage without damaging the peptide.

  • Side Reactions: The side-chain amino group can cause unwanted reactions, such as branching, if not properly protected.

  • Peptide Aggregation: The presence of multiple aromatic phenylalanine residues can lead to peptide aggregation on the solid support, hindering coupling and deprotection steps.[1][2]

  • Incomplete Deprotection: Incomplete removal of the side-chain protecting groups during the final cleavage step can result in heterogeneous final products that are difficult to purify.

  • Oxidation: The 4-amino group is susceptible to oxidation, which can lead to impurities.[3]

Q2: Which protecting group strategy is recommended for the 4-amino group of Phe in Fmoc-SPPS?

The most common and effective strategy for protecting the 4-amino group of phenylalanine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is to use an acid-labile protecting group, which allows for an orthogonal protection scheme.[4][5][6] The Nα-amino group is protected by the base-labile Fmoc group, while the side chains, including the 4-amino group of Phe, are protected by acid-labile groups.[5]

Protecting GroupStructureCleavage ConditionAdvantagesDisadvantages
Boc (tert-butyloxycarbonyl)-(C=O)O-C(CH3)3Strong acid (e.g., TFA)Commercially available as Fmoc-Phe(4-Boc)-OH.[7] Good orthogonality with Fmoc.Requires strong acid for final cleavage.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)See structure2% Hydrazine in DMFAllows for selective deprotection on-resin for side-chain modifications (e.g., branching, labeling).[8][9] Stable to both TFA and piperidine.[8]Hydrazine can be harsh on some sequences. Dde migration has been reported in some cases.[9][10]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Similar to Dde, but more sterically hindered2% Hydrazine in DMFMore stable and less prone to migration than Dde.[9]Not as commonly available as the Boc-protected version.

For most standard syntheses, Fmoc-Phe(4-Boc)-OH is the recommended building block due to its commercial availability and straightforward use in the standard Fmoc/tBu strategy.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive Kaiser test (or other amine test) after the coupling step.

  • Mass spectrometry of the crude product shows significant amounts of deletion sequences (missing one or more amino acids).

Possible Causes & Solutions:

CauseSolution
Peptide Aggregation: Peptides rich in hydrophobic/aromatic residues like Phe are prone to aggregation, which blocks reactive sites.[1]1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[1] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective. 2. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to disrupt secondary structures. 3. Chaotropic Agents: Add chaotropic agents like a low percentage of guanidinium chloride to the coupling solution.
Steric Hindrance: The bulky nature of the protected 4-NH2-Phe residue may hinder the approach of the incoming activated amino acid.1. Increase Coupling Time: Extend the coupling reaction time (e.g., from 1 hour to 2-4 hours). 2. Double Coupling: Perform the coupling step twice before moving to the next deprotection step. 3. Use a More Potent Coupling Reagent: Switch to a more powerful activator. HATU and HCTU are known to be highly efficient for difficult couplings.[11]
Insufficient Reagent Excess: The standard excess of amino acid and coupling reagent may not be sufficient for these difficult sequences.Increase the equivalents of the protected amino acid and coupling reagents (e.g., from 3-5 equivalents to 5-10 equivalents).
Problem 2: Presence of Branched Peptides in the Final Product

Symptoms:

  • Mass spectrometry of the crude product shows peaks corresponding to the desired mass plus the mass of one or more amino acids.

  • Purification by HPLC is complicated by multiple, closely eluting peaks.

Possible Causes & Solutions:

CauseSolution
Incomplete Protection of the Starting Material: The commercial Fmoc-Phe(4-Boc)-OH may contain impurities with an unprotected 4-amino group.1. Check Purity: Always check the purity of the amino acid derivative by a suitable analytical method before use. 2. Use High-Quality Reagents: Purchase amino acid derivatives from reputable suppliers.
Premature Deprotection of the Side Chain: The Boc group on the 4-amino side chain may be partially cleaved during repeated Nα-Fmoc deprotection cycles, although this is rare with standard piperidine conditions.1. Use DBU/piperidine: For difficult Fmoc deprotections that require longer times, consider using a milder base combination like 2% DBU / 2% piperidine in DMF to minimize side reactions.[12] 2. Ensure Neutralization: After the acidic cleavage of a Boc group (in Boc-SPPS), ensure complete neutralization before the next coupling step.
Problem 3: Incomplete Deprotection During Final Cleavage

Symptoms:

  • Mass spectrometry of the crude product shows peaks corresponding to the desired peptide still carrying the side-chain protecting group (e.g., M+100 for a remaining Boc group).

Possible Causes & Solutions:

CauseSolution
Insufficient Cleavage Time: Peptides with multiple bulky protecting groups, such as those on Arg(Pbf) and Phe(Boc), may require longer cleavage times for complete removal.[13]1. Extend Cleavage Time: Increase the cleavage time from the standard 2 hours to 4-6 hours. Monitor the deprotection by taking small aliquots over time and analyzing by mass spectrometry. 2. Repeat Cleavage: If incomplete deprotection is observed, precipitate the peptide, wash, and subject it to a fresh cleavage cocktail.
Ineffective Scavenging: Cations generated during cleavage (e.g., t-butyl cations) can re-attach to sensitive residues if not properly scavenged.1. Use an Optimized Cleavage Cocktail: A standard and effective cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides containing multiple arginines, longer cleavage times may be necessary.[14] 2. Add TIS: Triisopropylsilane (TIS) is a very effective scavenger for trityl and other cations. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating Fmoc-Phe(4-Boc)-OH

This protocol assumes a standard manual or automated solid-phase peptide synthesis on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-Phe(4-Boc)-OH (0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in DMF.

    • Add 8 equivalents of DIPEA (0.8 mmol) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5-7 times).

  • Monitoring (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail to the dry resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 3-4 hours. Peptides with multiple Arg(Pbf) residues may require longer.[14][15]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate (the crude peptide) should form.

    • Place the ether suspension at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Centrifuge the suspension and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[16][17]

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Negative (Next Cycle) KaiserTest->Coupling Positive (Recouple) FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) KaiserTest->FinalCleavage Final Amino Acid Coupled Start Start: Resin Swelling Start->Deprotection Purification Purification & Analysis (RP-HPLC, MS) FinalCleavage->Purification End End: Pure Peptide Purification->End

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic cluster_coupling Coupling Issue cluster_cleavage Cleavage/Purity Issue Problem Synthesis Problem Detected (e.g., Low Yield, Impurities) LowCoupling Low Coupling Efficiency? Problem->LowCoupling ImpurityType Identify Impurity by MS Problem->ImpurityType Sol_Aggregation Address Aggregation: - Use NMP Solvent - Increase Temperature LowCoupling->Sol_Aggregation Yes Sol_Reagents Optimize Reagents: - Double Couple - Use HATU/HCTU LowCoupling->Sol_Reagents Yes Sol_Branched Branched Peptide: - Check PG Orthogonality - Verify AA Purity ImpurityType->Sol_Branched Mass = M + AA Sol_Incomplete Incomplete Deprotection: - Extend Cleavage Time - Use Optimized Cocktail ImpurityType->Sol_Incomplete Mass = M + PG

Caption: A decision-making diagram for troubleshooting common synthesis problems.

References

Technical Support Center: Minimizing Racemization of Fmoc-Phe(4-NH2)-OH during Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization of Fmoc-Phe(4-NH2)-OH during the critical activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid diastereomer into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. This compound, like other phenylalanine derivatives, is susceptible to racemization at its α-carbon, particularly during the carboxyl group activation step required for amide bond formation.

Q2: What is the primary mechanism of racemization for Fmoc-amino acids during activation?

A2: The most common mechanism for racemization of N-urethane-protected amino acids, including Fmoc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group facilitates the cyclization to form this planar intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either side of the planar ring, leading to a loss of stereochemical integrity.[1][2]

Q3: Which factors primarily influence the extent of racemization of this compound?

A3: Several factors can influence the rate of racemization, including:

  • Coupling Reagents and Additives: The choice of activating agent and the use of racemization-suppressing additives are critical.

  • Base: The type and concentration of the base used can significantly impact the rate of α-proton abstraction.

  • Temperature: Higher temperatures generally accelerate the rate of racemization.[1]

  • Solvent: The polarity of the solvent can play a role, although it is often dictated by reagent solubility and resin swelling.[1]

  • Pre-activation Time: Longer pre-activation times can increase the risk of racemization before the coupling reaction occurs.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing racemization when working with this compound.

Issue: High levels of D-Phe(4-NH2) detected in the final peptide.

Step 1: Evaluate Your Coupling Reagent and Additives

Certain coupling reagents are more prone to causing racemization. Onium-type reagents (uronium/aminium and phosphonium salts) are generally efficient but require a base, which can promote racemization. Carbodiimides, when used with additives, can be a milder option.

  • Solution:

    • If using a uronium/aminium reagent (e.g., HBTU, HATU), ensure the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    • Consider switching to a phosphonium-based reagent like PyBOP in combination with an additive.

    • For a generally lower-racemization option, use a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure.[3] The use of DIC with HOBt or HOAt under base-free conditions is also a highly effective method.[1]

Step 2: Scrutinize the Base Used in the Coupling Reaction

The basicity and steric hindrance of the base used for activation play a crucial role. Strong, non-hindered bases can readily abstract the α-proton, leading to increased racemization.

  • Solution:

    • Avoid strong bases like DBU during the coupling step.

    • If using a base like N,N-diisopropylethylamine (DIPEA), use the minimum necessary amount.

    • Consider switching to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to reduce racemization.[4]

Step 3: Control the Reaction Temperature

Elevated temperatures can significantly increase the rate of oxazolone formation and subsequent racemization.

  • Solution:

    • Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[1]

    • If using microwave-assisted peptide synthesis, reducing the coupling temperature can limit racemization.[1][5]

Step 4: Optimize Pre-activation and Reaction Times

Prolonged exposure of the activated this compound to the reaction conditions before coupling can increase the likelihood of racemization.

  • Solution:

    • Keep pre-activation times to a minimum (e.g., 1-5 minutes) before adding the activated amino acid to the resin.[1]

    • Monitor the coupling reaction to avoid unnecessarily long reaction times.

Data Presentation

The following tables summarize the relative performance of common coupling reagents and bases in minimizing racemization of sensitive amino acids, which can be extrapolated to this compound.

Table 1: Comparison of Coupling Reagent/Additive Combinations for Minimizing Racemization

Coupling ReagentAdditiveRelative Racemization RiskKey Considerations
DICOxyma PureLowGenerally preferred for sensitive amino acids as it can be used without a base.
DICHOBt/HOAtLowA well-established and effective combination for suppressing racemization.[1]
HBTU/TBTUHOBt/HOAtModerateEfficient coupling, but the required base can increase racemization risk.
HATUHOAtModerateVery efficient, but can be more prone to racemization with certain amino acids.
PyBOPHOBt/HOAtModerateA good alternative to uronium-based reagents.
COMUNoneLow to ModerateA third-generation uronium reagent that is highly efficient.
DEPBTNoneVery LowKnown for its remarkable resistance to racemization, especially for sensitive residues.[4]

Table 2: Influence of Base on Racemization

BasepKaSteric HindranceRelative Racemization Risk
DIPEA~10.7HighModerate to High
NMM~7.4LowLow to Moderate
2,4,6-Collidine~7.4HighLow

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is highly recommended for the coupling of this compound to minimize racemization.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF.

  • Coupling: Add DIC (3-5 equivalents) to the amino acid/Oxyma Pure solution and allow for a brief pre-activation of 1-2 minutes. Immediately add the activation mixture to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Coupling using a Phosphonium Reagent and a Weak Base

This protocol is an alternative when a stronger activating agent is deemed necessary.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.

  • Coupling: Add the amino acid/PyBOP solution to the deprotected peptide-resin. Add N-methylmorpholine (NMM) (6 equivalents) to the reaction vessel.

  • Reaction: Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Confirm the completion of the reaction.

Visualizations

RacemizationMechanism cluster_0 Activation and Racemization Pathway FmocAA This compound ActivatedEster Activated Ester/ Oxazolone Precursor FmocAA->ActivatedEster Coupling Reagent Oxazolone Planar Oxazolone Intermediate ActivatedEster->Oxazolone Cyclization Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ RacemicOxazolone Racemic Oxazolone Enolate->RacemicOxazolone + H+ RacemicPeptide Racemic Peptide (L- and D- forms) RacemicOxazolone->RacemicPeptide + Peptide Peptide Peptide Chain (N-terminal amine)

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Step 1: Evaluate Coupling Reagent & Additives Start->CheckReagent CheckBase Step 2: Scrutinize Base CheckReagent->CheckBase If issue persists SolutionReagent Use DIC/Oxyma or DEPBT CheckReagent->SolutionReagent CheckTemp Step 3: Control Temperature CheckBase->CheckTemp If issue persists SolutionBase Use weaker/hindered base (e.g., NMM, Collidine) CheckBase->SolutionBase CheckTime Step 4: Optimize Reaction Times CheckTemp->CheckTime If issue persists SolutionTemp Lower coupling temperature (e.g., 0°C) CheckTemp->SolutionTemp SolutionTime Minimize pre-activation and coupling times CheckTime->SolutionTime End Racemization Minimized SolutionReagent->End SolutionBase->End SolutionTemp->End SolutionTime->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Fmoc-Phe(4-NH2)-OH stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Fmoc-Phe(4-NH2)-OH. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure the stability and successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To prevent degradation from moisture, it is crucial to store it in a tightly sealed container in a dry environment.

Q2: How should I store solutions of this compound?

Stock solutions of this compound are best stored at -80°C, where they can be stable for up to 6 months. For shorter periods, storage at -20°C is suitable for up to one month.[1] It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: In which solvents is this compound soluble?

This compound is soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] For DMSO, concentrations up to 125 mg/mL can be achieved, though sonication may be necessary to fully dissolve the compound. It is also important to use freshly opened, hygroscopic DMSO for the best solubility results.[1]

Q4: What are the primary degradation pathways for this compound?

The most common degradation pathway is the cleavage of the Fmoc protecting group. This is particularly problematic in the presence of bases. For instance, aged DMF can contain dimethylamine impurities, which can cause premature deprotection of the Fmoc group.[2] Exposure to moisture and high temperatures can also contribute to the degradation of the compound.[]

Stability Data

The stability of Fmoc-amino acids in solution is critical for the success of solid-phase peptide synthesis (SPPS). While specific quantitative data for this compound is limited, the following table provides stability data for various Fmoc-amino acids in different solvent systems after 14 days. This can serve as a general guideline for handling this compound in solution.

Fmoc-Amino AcidSolvent SystemRemaining Compound (%) after 14 days
Fmoc-Ala-OHDMF>95
Fmoc-Arg(Pbf)-OHDMSO/DOL (3:7)>90
Fmoc-Asn(Trt)-OHNBP/DOL (4:6)>95
Fmoc-Asp(OtBu)-OHNFM/DOL (2:8)>95
Fmoc-Cys(Trt)-OHDMF>90
Fmoc-Gln(Trt)-OHDMSO/DOL (3:7)>95
Fmoc-Gly-OHNBP/DOL (4:6)>95
Fmoc-His(Trt)-OHNFM/DOL (2:8)>85
Fmoc-Ile-OHDMF>95
Fmoc-Leu-OHDMSO/DOL (3:7)>95
Fmoc-Lys(Boc)-OHNBP/DOL (4:6)>95
Fmoc-Met-OHNFM/DOL (2:8)>90
Fmoc-Phe-OHDMF>95
Fmoc-Pro-OHDMSO/DOL (3:7)>95
Fmoc-Ser(tBu)-OHNBP/DOL (4:6)>95
Fmoc-Thr(tBu)-OHNFM/DOL (2:8)>95
Fmoc-Trp(Boc)-OHDMF>85
Fmoc-Tyr(tBu)-OHDMSO/DOL (3:7)>95
Fmoc-Val-OHNBP/DOL (4:6)>95

Data adapted from a study on Fmoc-amino acid stability in green binary solvent mixtures.[4] DOL = Dioxolane, NBP = N-Butylpyrrolidinone, NFM = N-Formylmorpholine.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in SPPS.

ProblemPossible CauseRecommended Solution
Low Coupling Efficiency Degraded this compound: The compound may have been improperly stored or handled.1. Use a fresh vial of this compound. 2. Perform a purity check using HPLC before use. 3. Ensure the compound has been stored at the correct temperature and protected from moisture.
Suboptimal Activation: The activation of the carboxylic acid may be incomplete.1. Check the quality and age of your coupling reagents. 2. Increase the activation time or consider using a different activation agent.
Incomplete Fmoc Deprotection: The previous Fmoc deprotection step may not have gone to completion.1. Perform a Kaiser test to confirm the presence of free amines before coupling. 2. Increase the deprotection time or use a fresh piperidine solution.
Unexpected Side Products Premature Fmoc Deprotection: The Fmoc group may be lost during coupling.1. Ensure your DMF is free of dimethylamine impurities. Consider sparging with nitrogen if the DMF is old.[2] 2. Avoid prolonged exposure of the Fmoc-amino acid to basic conditions.
Side Reactions with the Amino Group: The free amino group on the phenyl ring may be reacting.1. If the reaction conditions are not compatible with a free amine, consider using an appropriately protected derivative, such as Fmoc-Phe(4-NH-Boc)-OH.
Poor Solubility Incorrect Solvent or Old Solvent: The solvent may not be appropriate or may have absorbed water.1. Use freshly opened, high-purity solvents. For DMSO, use a hygroscopic grade.[1] 2. Gentle warming and sonication can aid in dissolution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to quantify the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent of interest (e.g., DMF, DMSO)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL in a volumetric flask.

  • From this stock solution, prepare an aliquot for immediate analysis (Time 0).

3. Sample Incubation:

  • Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stock solution for HPLC analysis.

4. HPLC Analysis:

  • For each time point, dilute the aliquot with an ACN/water mixture to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm and 301 nm (for the Fmoc group).

    • Injection Volume: 10 µL

  • Inject the samples for each time point onto the HPLC system.

5. Data Analysis:

  • Identify the peak corresponding to intact this compound based on the retention time from the Time 0 sample.

  • Integrate the peak area of the intact compound at each time point.

  • Calculate the percentage of remaining this compound at each time point relative to the peak area at Time 0.

  • Plot the percentage of remaining compound against time to determine the stability profile.

Visual Workflow

Troubleshooting Workflow for this compound in SPPS

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurities) check_reagent Check Reagent Quality (this compound) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok use_fresh_reagent Use Fresh, High-Purity This compound reagent_ok->use_fresh_reagent No check_coupling Review Coupling Protocol reagent_ok->check_coupling Yes use_fresh_reagent->check_coupling coupling_ok Coupling Issues? check_coupling->coupling_ok optimize_coupling Optimize Coupling: - Check activators - Increase time/equivalents coupling_ok->optimize_coupling Yes check_deprotection Review Deprotection Step coupling_ok->check_deprotection No optimize_coupling->check_deprotection deprotection_ok Deprotection Issues? check_deprotection->deprotection_ok optimize_deprotection Optimize Deprotection: - Use fresh piperidine - Perform Kaiser test deprotection_ok->optimize_deprotection Yes check_solvents Check Solvent Quality (e.g., DMF) deprotection_ok->check_solvents No optimize_deprotection->check_solvents solvents_ok Solvents OK? check_solvents->solvents_ok use_fresh_solvents Use Fresh, High-Purity Solvents solvents_ok->use_fresh_solvents No final_review Review Entire Protocol & Consider Side Reactions solvents_ok->final_review Yes use_fresh_solvents->final_review solution Problem Resolved final_review->solution

Caption: Troubleshooting workflow for SPPS issues.

References

Technical Support Center: Cleavage of Peptides with 4-Aminophenylalanine (4-NH2-Phe)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the refinement of cleavage cocktails for peptides containing the acid-labile 4-aminophenylalanine (4-NH2-Phe) residue.

Frequently Asked Questions (FAQs)

Q1: What makes the 4-NH2-Phe residue particularly sensitive during TFA cleavage?

The 4-NH2-Phe residue contains an electron-rich aromatic ring due to the presence of the amino group. This makes it susceptible to oxidation and electrophilic attack by carbocations generated from protecting groups and linkers during the acidic conditions of Trifluoroacetic Acid (TFA) cleavage.

Q2: What are the most common side reactions observed with 4-NH2-Phe during cleavage?

The primary side reactions involving the 4-NH2-Phe residue during TFA cleavage are:

  • Oxidation: The amino group can be oxidized, leading to colored impurities and modification of the peptide.

  • Alkylation: The aromatic ring can be alkylated by carbocations (e.g., from tert-butyl or trityl protecting groups) that are liberated during cleavage. This results in unintended adducts to the peptide.

  • Modification of the Amino Group: The free amino group can potentially react with other reactive species in the cleavage cocktail.

Q3: How can I protect the 4-NH2-Phe residue during solid-phase peptide synthesis (SPPS)?

To prevent side reactions during synthesis and cleavage, the side-chain amino group of 4-NH2-Phe is typically protected. Common protecting groups include the acid-labile tert-butyloxycarbonyl (Boc) group. The choice of protecting group should be orthogonal to the N-terminal protecting group (e.g., Fmoc) to allow for selective removal.

Q4: What is the role of scavengers in the cleavage cocktail for peptides containing 4-NH2-Phe?

Scavengers are crucial for preventing the degradation of sensitive residues like 4-NH2-Phe.[1] They are nucleophilic compounds added to the cleavage cocktail to "trap" or quench reactive carbocations generated from protecting groups.[1] By reacting with these carbocations, scavengers prevent them from modifying the desired peptide, thereby minimizing the formation of side products.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Brown or dark coloration of the cleavage mixture and crude peptide. Oxidation of the 4-NH2-Phe residue.- Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants to the cleavage cocktail, such as 1,2-ethanedithiol (EDT).- Minimize the cleavage reaction time.
Presence of unexpected higher molecular weight peaks in mass spectrometry. Alkylation of the 4-NH2-Phe residue by carbocations from protecting groups (e.g., t-butyl, trityl).- Use a scavenger cocktail effective at quenching carbocations, such as one containing triisopropylsilane (TIS).- Ensure a sufficient concentration of scavengers in the cocktail.
Incomplete removal of the side-chain protecting group from 4-NH2-Phe. - Insufficient TFA concentration.- Cleavage time is too short.- Increase the TFA concentration in the cleavage cocktail.- Extend the cleavage reaction time and monitor the progress.
Low peptide yield after cleavage and precipitation. - Incomplete cleavage from the resin.- The peptide is partially soluble in the precipitation solvent (e.g., diethyl ether).- Re-cleave the resin with a fresh cocktail.- Use a different precipitation solvent or a mixture of solvents.- Ensure the ether is ice-cold to maximize precipitation.[2]

Recommended Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for minimizing side reactions and maximizing the yield and purity of peptides containing 4-NH2-Phe. The following table summarizes some commonly used cocktails and their suitability.

Cleavage Cocktail (Reagent)CompositionSuitability for 4-NH2-Phe PeptidesNotes
Standard TFA/TIS/H2O TFA (95%), TIS (2.5%), H2O (2.5%)Recommended as a starting point. A good general-purpose, low-odor cocktail. TIS is an effective scavenger for carbocations.
Reagent K TFA (82.5%), Phenol (5%), H2O (5%), Thioanisole (5%), EDT (2.5%)Highly Recommended. Excellent for peptides with multiple sensitive residues.[3][4] The combination of scavengers provides broad protection against both alkylation and oxidation. Contains malodorous thiols.
Reagent B TFA (88%), Phenol (5%), H2O (5%), TIS (2%)Recommended. A milder, low-odor alternative to Reagent K.[3][5] May be less effective if other highly sensitive residues like methionine are present.[5]

Experimental Protocols

Protocol 1: Cleavage using Standard TFA/TIS/H2O Cocktail

This protocol is suitable for peptides where 4-NH2-Phe is the primary sensitive residue.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry it under vacuum for at least 1 hour.

  • Cocktail Preparation: Prepare the cleavage cocktail fresh by mixing Trifluoroacetic Acid (9.5 mL), Triisopropylsilane (0.25 mL), and deionized water (0.25 mL) for a 10 mL total volume.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the reaction mixture to separate the resin beads. Collect the filtrate containing the peptide.

  • Resin Wash: Wash the resin beads 2-3 times with a small volume of fresh TFA and combine all filtrates.

  • Precipitation: In a centrifuge tube, add 10 volumes of ice-cold diethyl ether. Add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage using Reagent K

This protocol is recommended for peptides containing 4-NH2-Phe along with other sensitive residues like Cys, Met, or Trp.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cocktail Preparation: Prepare Reagent K fresh by mixing TFA (8.25 mL), phenol (0.5 g), deionized water (0.5 mL), thioanisole (0.5 mL), and 1,2-ethanedithiol (EDT) (0.25 mL). Caution: This should be done in a well-ventilated fume hood.

  • Cleavage Reaction: Add Reagent K to the dried peptide-resin and agitate at room temperature for 2-4 hours.

  • Workup: Follow steps 4 through 8 from Protocol 1 for filtration, precipitation, and drying of the final peptide.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation Peptide-Resin Peptide-Resin Wash_DCM Wash with DCM Peptide-Resin->Wash_DCM Dry_Resin Dry under Vacuum Wash_DCM->Dry_Resin Cleavage_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Dry_Resin->Cleavage_Cocktail Agitate Agitate for 2-3 hours Cleavage_Cocktail->Agitate Filter Filter to remove resin Agitate->Filter Precipitate Precipitate in cold ether Filter->Precipitate Centrifuge Centrifuge and wash Precipitate->Centrifuge Dry_Peptide Dry crude peptide Centrifuge->Dry_Peptide Side_Reactions cluster_products Potential Products TFA_Cleavage TFA Cleavage Desired_Peptide Desired Peptide TFA_Cleavage->Desired_Peptide Oxidized_Peptide Oxidized Peptide TFA_Cleavage->Oxidized_Peptide Oxidation Alkylated_Peptide Alkylated Peptide TFA_Cleavage->Alkylated_Peptide Alkylation by carbocations Peptide_4NH2Phe Peptide with 4-NH2-Phe Peptide_4NH2Phe->TFA_Cleavage Protecting_Groups Protecting Groups (e.g., Boc, Trt) Protecting_Groups->TFA_Cleavage

References

Addressing unexpected byproducts in Fmoc-Phe(4-NH2)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fmoc-Phe(4-NH₂)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected byproducts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider before starting the Fmoc protection of 4-amino-L-phenylalanine?

A1: The most critical factor is the presence of the highly nucleophilic amino group on the phenyl side chain (-NH₂ at position 4). This group can compete with the α-amino group during the reaction with the Fmoc-donating reagent (e.g., Fmoc-OSu or Fmoc-Cl), leading to multiple unwanted byproducts. The recommended strategy is to protect the side-chain amino group, typically with a Boc (tert-butyloxycarbonyl) group, prior to Fmoc protection of the α-amino group. This orthogonal protection strategy is crucial for a clean reaction and high yield of the desired product.

Q2: My final product shows multiple spots on TLC and a complex HPLC profile. What are the most likely unexpected byproducts?

A2: A complex product mixture is common when the side-chain amino group is not protected. The most probable byproducts include:

  • Di-Fmoc Adduct: The Fmoc group attaches to both the α-amino and the side-chain amino groups.

  • Fmoc-Dipeptide/Oligomers: Intermolecular reactions can occur where one molecule's carboxyl group reacts with another's amino group, catalyzed by the reaction conditions.

  • Fmoc-β-Alanine: If using Fmoc-OSu under basic conditions, a Lossen rearrangement of the succinimide ring can generate Fmoc-β-alanine, which can be difficult to separate from the main product.

  • Racemized Product (D-enantiomer): Harsh basic conditions can lead to the epimerization of the chiral center.

Q3: I used Fmoc-OSu as the protecting agent and observe a persistent impurity. What could it be?

A3: When using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, a common and often unexpected byproduct is Fmoc-β-alanine. This impurity arises from the base-mediated ring-opening and rearrangement of the succinimide portion of the Fmoc-OSu reagent itself. Due to its similar chemical properties, it can be challenging to separate from the desired Fmoc-Phe(4-NH₂)-OH product using standard purification techniques like flash chromatography.

Q4: Can I perform the Fmoc protection in a one-pot reaction without protecting the side chain?

A4: While theoretically possible by attempting to leverage the slightly higher nucleophilicity of the α-amino group under specific pH conditions, it is not recommended for achieving high purity and yield. The risk of forming di-protected adducts, polymers, and other side products is extremely high. For reliable and reproducible results, an orthogonal protection strategy using a side-chain protecting group like Boc is the standard and recommended approach.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Fmoc-Phe(4-NH₂)-OH, focusing on reactions where the side-chain amino group is unprotected.

Problem 1: Low Yield of Desired Product with Significant Amount of Insoluble Material
Potential Cause Proposed Solution & Verification
Polymerization The unprotected side-chain amino group of one molecule attacks the activated carboxyl group of another, leading to oligomer/polymer formation. This is especially prevalent if coupling agents are inadvertently present or if the reaction is heated. Verification: The insoluble material will likely show a broad signal in NMR and a high molecular weight smear in mass spectrometry.
Precipitation of Base/Salt The base used (e.g., NaHCO₃, Na₂CO₃) may not be fully dissolved or may precipitate out during the reaction. Verification: Check the solubility of the base in your chosen solvent system. Analyze the insoluble material for inorganic components.
Problem 2: Product Mass Spectrometry Shows a Peak at M+222
Potential Cause Proposed Solution & Verification
Di-Fmoc Adduct Formation A second Fmoc group (mass ≈ 222.2 g/mol ) has attached to the side-chain amino group, resulting in Nα,N⁴-di-Fmoc-4-amino-L-phenylalanine. Verification: The mass spectrum will show a clear peak at [M+222]+. The ¹H NMR will show duplicate sets of peaks corresponding to the two distinct Fmoc groups.
Recommended Action The primary solution is to restart the synthesis using a starting material where the side-chain amino group is already protected (e.g., 4-(Boc-amino)-L-phenylalanine). Attempting to selectively remove one Fmoc group is impractical.
Problem 3: Presence of a Persistent, More Polar Impurity by HPLC
Potential Cause Proposed Solution & Verification
Formation of Fmoc-β-Alanine If using Fmoc-OSu, this byproduct forms from the reagent itself under basic conditions. Verification: Spike the reaction mixture with an authentic sample of Fmoc-β-alanine to confirm co-elution on HPLC. Obtain a mass spectrum of the impurity peak to confirm its molecular weight (297.3 g/mol ).
Mitigation Strategy Use Fmoc-Cl instead of Fmoc-OSu to avoid this specific byproduct. Alternatively, carefully control the stoichiometry of Fmoc-OSu (use minimal excess) and the basicity of the reaction to reduce the rate of rearrangement. Purification may require specialized chromatography, such as counter-current distribution, as simple silica gel chromatography is often ineffective.

Summary of Potential Byproducts and Their Characteristics

Byproduct NameMolecular Weight ( g/mol )Formation ConditionKey Analytical Signature
Desired Product: Fmoc-Phe(4-NH₂)-OH402.44Successful α-amino protectionCorrect MW, single set of Fmoc peaks in NMR
Di-Fmoc Adduct 624.66Unprotected side-chain -NH₂MW = [M+222]; Two sets of Fmoc peaks in NMR
Fmoc-Dipeptide 564.63Intermolecular couplingMW = [M-H₂O+M-Fmoc]; Complex NMR
Fmoc-β-Alanine 311.33Use of Fmoc-OSu with baseContaminant peak with MW 311.33
D-Enantiomer 402.44Strong base, elevated temp.Chiral HPLC analysis required for detection

Experimental Protocols & Methodologies

Recommended Protocol: Orthogonal Protection Strategy

This protocol is the industry-standard method to avoid the aforementioned byproducts by protecting the side-chain amino group first.

Step 1: Boc Protection of 4-amino-L-phenylalanine Side Chain

  • Dissolve 4-amino-L-phenylalanine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to adjust the pH to ~9-10.

  • Cool the solution to 0°C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with cold 1M HCl to pH ~3 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(Boc-amino)-L-phenylalanine.

Step 2: Nα-Fmoc Protection

  • Dissolve 4-(Boc-amino)-L-phenylalanine in a 10% aqueous sodium carbonate solution.

  • Cool the solution to 0°C.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone or dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water.

  • Wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the product, Fmoc-Phe(4-NHBoc)-OH, with ethyl acetate.

  • Dry the combined organic layers, and purify by flash chromatography if necessary.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams created using Graphviz to illustrate key logical and experimental workflows.

G Diagram 1: Decision Workflow for Fmoc-Phe(4-NH2)-OH Synthesis start Start: Synthesize this compound protect_choice Is the side-chain -NH2 group protected (e.g., with Boc)? start->protect_choice high_risk High Risk of Byproducts: - Di-Fmoc Adduct - Polymerization - Low Purity / Yield protect_choice->high_risk No proceed_fmoc Proceed with Nα-Fmoc Protection protect_choice->proceed_fmoc Yes no_protect No yes_protect Yes failure Complex Mixture: Proceed to Troubleshooting Guide high_risk->failure purification Purification proceed_fmoc->purification analysis Analysis (HPLC, MS, NMR) purification->analysis success Pure Product: Fmoc-Phe(4-NHBoc)-OH analysis->success Clean Profile analysis->failure Multiple Peaks

Caption: Decision workflow for synthesizing Fmoc-protected 4-aminophenylalanine.

G Diagram 2: Byproduct Formation Pathway (Unprotected Side Chain) start_aa H-Phe(4-NH2)-OH product_ok Desired Product (this compound) start_aa->product_ok α-amino attack product_di Di-Fmoc Adduct start_aa->product_di Side-chain attack product_poly Polymer / Oligomer start_aa->product_poly Intermolecular reaction start_fmoc Fmoc-OSu / Fmoc-Cl + Base product_beta Fmoc-β-Alanine (from Fmoc-OSu) start_fmoc->product_beta Reagent Rearrangement

Caption: Potential byproduct pathways in unprotected this compound synthesis.

Validation & Comparative

A Comparative Guide to Fmoc-Phe(4-NH2)-OH and Fmoc-Phe(4-NO2)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of modified amino acids is a critical strategy for developing novel peptides with tailored biological activities, enhanced stability, and unique functionalities. Among the plethora of available building blocks, Fmoc-L-4-aminophenylalanine (Fmoc-Phe(4-NH2)-OH) and Fmoc-L-4-nitrophenylalanine (Fmoc-Phe(4-NO2)-OH) offer distinct advantages and present different strategic considerations for peptide chemists. This guide provides an in-depth comparison of these two derivatives, supported by experimental insights and protocols, to aid in the selection of the optimal building block for your research needs.

Introduction to this compound and Fmoc-Phe(4-NO2)-OH

This compound allows for the direct incorporation of a 4-aminophenylalanine residue into a peptide sequence. This primary amine group on the phenyl ring serves as a versatile handle for post-synthetic modifications, such as conjugation to other molecules, cyclization, or as a key pharmacophore for biological interactions.

Fmoc-Phe(4-NO2)-OH provides an indirect route to incorporating a 4-aminophenylalanine residue. The 4-nitrophenylalanine is first integrated into the peptide chain, and the nitro group is subsequently reduced to an amine in a post-synthetic modification step on the solid support. This approach offers the advantage of protecting the reactive amine functionality during chain elongation. Furthermore, the 4-nitrophenylalanine residue itself can act as a valuable tool, for instance, as an infrared (IR) probe or as a quencher in Förster Resonance Energy Transfer (FRET) based assays.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the two amino acid derivatives is presented in the table below.

PropertyThis compoundFmoc-Phe(4-NO2)-OH
CAS Number 95753-56-395753-55-2
Molecular Formula C24H22N2O4C24H20N2O6
Molecular Weight 402.44 g/mol 432.43 g/mol
Appearance White to light yellow solidWhite to off-white powder
Side Chain Functionality Primary Aromatic AmineAromatic Nitro Group
Side Chain Reactivity NucleophilicElectrophilic (nitro group)

Performance in Peptide Synthesis: A Comparative Analysis

The choice between direct incorporation of the amino group with this compound and the post-synthetic reduction of a nitro group from Fmoc-Phe(4-NO2)-OH hinges on several factors, including coupling efficiency, potential side reactions, and the overall synthetic strategy.

Coupling Efficiency and Deprotection Kinetics

While direct quantitative comparative data on the coupling efficiency of these two specific derivatives is not extensively available in the literature, some inferences can be drawn based on the electronic properties of their side chains.

  • This compound : The electron-donating nature of the amino group can potentially increase the nucleophilicity of the alpha-amino group, which might influence coupling kinetics. However, the unprotected primary amine on the side chain could lead to side reactions if not properly managed.

  • Fmoc-Phe(4-NO2)-OH : The electron-withdrawing nature of the nitro group may slightly decrease the nucleophilicity of the alpha-amino group following Fmoc deprotection, potentially leading to slower coupling kinetics compared to standard amino acids under certain conditions.

The kinetics of Fmoc deprotection are generally rapid for most amino acid derivatives when using standard conditions (e.g., 20% piperidine in DMF). The electronic nature of the side chain in these phenylalanine derivatives is not expected to significantly alter the deprotection efficiency.

Side Reactions

The primary concern when using This compound is the presence of the unprotected nucleophilic amino group on the side chain. This can lead to several side reactions during peptide synthesis:

  • Branching: The side-chain amine can react with activated carboxyl groups of incoming amino acids, leading to the formation of branched peptides.

  • Acylation: The side-chain amine can be acylated during capping steps if acetic anhydride is used.

  • Reaction with Coupling Reagents: The amino group can react with certain coupling reagents.

To mitigate these side reactions, it may be necessary to employ an orthogonal protecting group for the side-chain amine, which adds complexity to the synthesis.

The use of Fmoc-Phe(4-NO2)-OH circumvents these issues by masking the amine functionality as a nitro group. The primary potential for side reactions arises during the on-resin reduction of the nitro group. Incomplete reduction can lead to a heterogeneous peptide population, and harsh reduction conditions could potentially affect other sensitive residues in the peptide sequence.

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol is a general guideline for the coupling of both this compound and Fmoc-Phe(4-NO2)-OH.

Materials:

  • Fmoc-protected amino acid (this compound or Fmoc-Phe(4-NO2)-OH)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (3-5 equivalents), and base (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

On-Resin Reduction of 4-Nitrophenylalanine to 4-Aminophenylalanine

This protocol outlines a common method for the reduction of the nitro group on the solid support using tin(II) chloride dihydrate.

Materials:

  • Peptide-resin containing the 4-nitrophenylalanine residue

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • DMF (N,N-Dimethylformamide)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Resin Preparation: After the final coupling and deprotection steps of the peptide synthesis, wash the resin thoroughly with DMF.

  • Reduction Cocktail Preparation: Prepare a solution of SnCl2·2H2O (10-20 equivalents relative to the resin loading) in DMF. Add DIPEA (5-10 equivalents) to the solution.

  • Reduction Reaction: Add the reduction cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin extensively with DMF to remove tin salts and other byproducts. A wash with a dilute solution of a chelating agent like EDTA can also be beneficial.

  • Final Cleavage: Proceed with the standard cleavage and deprotection protocol to release the peptide containing the 4-aminophenylalanine residue from the resin.

Visualization of Experimental Workflows and Applications

Workflow for Comparing Synthesis Strategies

Synthesis_Comparison cluster_direct Direct Incorporation cluster_indirect Indirect (Post-Synthetic Modification) start1 Start SPPS couple_NH2 Couple this compound start1->couple_NH2 deprotect1 Fmoc Deprotection couple_NH2->deprotect1 continue_synthesis1 Continue Synthesis deprotect1->continue_synthesis1 cleavage1 Cleavage & Deprotection continue_synthesis1->cleavage1 peptide_NH2 Peptide with 4-Aminophenylalanine cleavage1->peptide_NH2 start2 Start SPPS couple_NO2 Couple Fmoc-Phe(4-NO2)-OH start2->couple_NO2 deprotect2 Fmoc Deprotection couple_NO2->deprotect2 continue_synthesis2 Continue Synthesis deprotect2->continue_synthesis2 reduction On-Resin Reduction (e.g., SnCl2) continue_synthesis2->reduction cleavage2 Cleavage & Deprotection reduction->cleavage2 peptide_NH2_2 Peptide with 4-Aminophenylalanine cleavage2->peptide_NH2_2

Caption: Comparative workflows for incorporating 4-aminophenylalanine.

Application in FRET-Based Protease Activity Assay

Fmoc-Phe(4-NO2)-OH is valuable for creating FRET-based peptide substrates for monitoring protease activity. The 4-nitrophenylalanine residue can act as a quencher for a fluorescent donor attached to the peptide.

FRET_Assay cluster_synthesis Peptide Substrate Synthesis cluster_assay Protease Activity Assay start_synthesis SPPS Initiation add_fluorophore Incorporate Fluorescent Donor start_synthesis->add_fluorophore add_NO2Phe Incorporate Fmoc-Phe(4-NO2)-OH (Quencher) add_fluorophore->add_NO2Phe complete_synthesis Complete Synthesis & Cleavage add_NO2Phe->complete_synthesis substrate Intact FRET Peptide (No Fluorescence) complete_synthesis->substrate add_protease Add Protease Enzyme substrate->add_protease cleavage Peptide Cleavage add_protease->cleavage separation Fluorophore-Quencher Separation cleavage->separation fluorescence Fluorescence Signal Detected separation->fluorescence

References

A Comparative Guide to Confirming 4-amino-L-phenylalanine Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into proteins is a critical step in protein engineering and drug discovery. This guide provides a comprehensive comparison of analytical techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, to verify the successful integration of 4-amino-L-phenylalanine (4-APhe).

The site-specific incorporation of UAAs like 4-APhe opens up new avenues for studying protein structure and function, designing novel therapeutics, and creating proteins with enhanced properties. Confirmation of successful and site-specific incorporation is paramount. While several methods exist, NMR spectroscopy offers unparalleled atomic-level detail. This guide will delve into the use of NMR and compare it with other common techniques, providing the necessary data and protocols for robust validation.

Data Presentation: NMR Chemical Shift Comparison

A key advantage of NMR is the sensitivity of chemical shifts to the local electronic environment. The incorporation of 4-APhe in place of a natural amino acid like L-phenylalanine (Phe) will result in distinct changes in the NMR spectrum. The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for L-phenylalanine and 4-amino-L-phenylalanine.

Atom L-Phenylalanine ¹H Chemical Shift (ppm) 4-amino-L-phenylalanine ¹H Chemical Shift (ppm) L-Phenylalanine ¹³C Chemical Shift (ppm) 4-amino-L-phenylalanine ¹³C Chemical Shift (ppm) (Reference)
α-CH~3.99~3.80~58.7~56.0
β-CH₂~3.13, ~3.29~2.90, ~3.10~39.1~38.0
Aromatic CH (ortho to CH₂)~7.38~7.05~131.8~131.0
Aromatic CH (meta to CH₂)~7.43~6.65~132.1~115.0
Aromatic C (ipso)--~137.8~128.0
Aromatic C (para to CH₂)~7.33-~130.4~145.0

Note: Chemical shifts can vary depending on the solvent, pH, and local environment within a protein.

Comparison of Analytical Methods

While NMR provides detailed structural information, other methods offer complementary advantages in terms of speed, sensitivity, and cost.

Method Principle Advantages Disadvantages
NMR Spectroscopy Detects the magnetic properties of atomic nuclei, providing detailed information about chemical structure and environment.- Provides atomic-resolution confirmation of incorporation. - Can identify the specific site of incorporation. - Can probe the local environment of the UAA.- Requires larger amounts of purified protein. - Can be time-consuming. - Requires specialized equipment and expertise.
Mass Spectrometry Measures the mass-to-charge ratio of ions to determine the molecular weight of the protein.- High sensitivity and accuracy in mass determination. - Can confirm the mass increase corresponding to the UAA. - Tandem MS can pinpoint the location of the modification.- Does not provide detailed structural information about the UAA's environment. - Can be destructive to the sample.
Western Blotting Uses antibodies to detect specific proteins. Can be adapted to detect UAAs with unique functional groups.- High sensitivity and specificity. - Relatively fast and inexpensive. - Can be used to monitor incorporation efficiency in cell lysates.[1]- Requires an antibody specific to the UAA or a tag. - Does not confirm the precise location of incorporation. - Can be semi-quantitative.

Experimental Protocols

I. Protein Expression and Purification with 4-amino-L-phenylalanine

A general protocol for expressing a target protein with 4-APhe in E. coli using an amber suppression-based system is outlined below.

  • Plasmid Preparation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-APhe.

  • Cell Growth:

    • Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • The following day, inoculate a larger volume of expression medium (e.g., M9 minimal medium for isotopic labeling) with the starter culture.

    • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and UAA Addition:

    • Add 4-amino-L-phenylalanine to the culture medium to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

    • Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification: Purify the target protein from the clarified lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.

II. NMR Sample Preparation and Analysis
  • Buffer Exchange: Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5-7.5) containing 5-10% D₂O.

  • Concentration: Concentrate the protein sample to a final concentration of 0.1-1 mM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess the overall protein fold and sample quality.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. The presence of cross-peaks corresponding to the unique chemical shifts of 4-APhe (as listed in the table above) confirms its incorporation.

    • For site-specific confirmation, comparison of the HSQC spectrum of the 4-APhe labeled protein with that of the wild-type protein is crucial. The disappearance of a peak corresponding to the replaced amino acid and the appearance of new peaks corresponding to 4-APhe will confirm site-specific incorporation.

III. Mass Spectrometry Analysis
  • Sample Preparation: Prepare the purified protein sample by desalting and, if necessary, digesting it with a protease (e.g., trypsin) for peptide mapping.

  • Data Acquisition: Analyze the intact protein or the resulting peptides by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Data Analysis: The measured mass of the intact protein should show an increase corresponding to the mass difference between 4-APhe and the natural amino acid it replaced. For peptide mapping, the mass of the peptide containing the UAA will be altered, confirming the site of incorporation.

IV. Western Blot Analysis
  • Sample Preparation: Run protein samples (cell lysates or purified protein) on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the protein of interest or a tag.

    • If an antibody specific to 4-APhe is available, it can be used for direct detection.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate. The presence of a band at the expected molecular weight indicates the expression of the full-length protein containing the UAA.

Mandatory Visualization

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis transformation Transformation cell_growth Cell Growth transformation->cell_growth induction Induction & 4-APhe Addition cell_growth->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis chromatography Chromatography lysis->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms wb Western Blot chromatography->wb

Figure 1. Experimental workflow for confirming 4-APhe incorporation.

logical_relationship incorp Successful 4-APhe Incorporation nmr Distinct NMR Signals incorp->nmr ms Correct Mass Shift incorp->ms wb Full-Length Protein Expression incorp->wb confirm Confirmed Incorporation nmr->confirm ms->confirm wb->confirm

Figure 2. Logical relationship of confirmatory data.

References

A Comparative Guide to Edman Degradation Sequencing of Peptides Containing p-Aminophenylalanine (Phe(4-NH2))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as p-aminophenylalanine (Phe(4-NH2)), into peptides is a rapidly advancing strategy in drug discovery and materials science. This modification can confer unique properties, including enhanced biological activity, increased stability, and novel functionalities for bioconjugation. However, the presence of such modifications presents analytical challenges for routine peptide characterization techniques. This guide provides a comprehensive comparison of Edman degradation for sequencing peptides containing Phe(4-NH2) with alternative methods, supported by experimental considerations and predicted outcomes based on established chemical principles.

Introduction to Edman Degradation and the Challenge of Phe(4-NH2)

Edman degradation is a well-established method for determining the amino acid sequence of a peptide from its N-terminus.[1][2] The process involves a stepwise removal and identification of N-terminal amino acids. The core reaction involves the coupling of phenyl isothiocyanate (PITC) to the free α-amino group of the peptide under alkaline conditions, followed by cleavage of the derivatized N-terminal residue under acidic conditions.[1][2][3] The released amino acid derivative, a phenylthiohydantoin (PTH)-amino acid, is then identified by chromatography, typically HPLC.[4][5][6]

The presence of Phe(4-NH2) introduces a significant challenge to this process. The side chain of this amino acid contains a primary aromatic amino group, which, like the N-terminal α-amino group, is nucleophilic and can react with PITC.[7] This potential for a side reaction complicates the standard Edman sequencing workflow and data interpretation.

Predicted Performance of Edman Degradation with Phe(4-NH2)-Containing Peptides

The primary complication arises from the reactivity of the p-amino group on the phenyl ring. Under the alkaline conditions of the coupling step, this amino group is expected to react with PITC, similar to the ε-amino group of lysine. This can lead to several potential outcomes:

  • Formation of a di-PTC derivative: Both the N-terminal α-amino group and the side-chain amino group of Phe(4-NH2) could react with PITC.

  • Incomplete or heterogeneous derivatization: The reaction at the side chain may be less efficient than at the N-terminus, leading to a mixed population of singly and doubly derivatized peptides.

  • Ambiguous HPLC results: The resulting PTH derivative of a doubly labeled Phe(4-NH2) would have a different retention time on HPLC compared to standard PTH-amino acids, making its identification challenging without a synthesized standard.[5]

  • Potential for sequencing termination: Extensive modification of the peptide could potentially lead to solubility issues or steric hindrance, impeding subsequent cycles of degradation.

To mitigate these issues, protection of the p-amino group of Phe(4-NH2) during peptide synthesis is a common strategy.[7] If sequencing an unprotected Phe(4-NH2)-containing peptide is necessary, the following considerations are crucial.

Comparative Data Summary

The following table summarizes the predicted performance of Edman degradation for a peptide containing an unprotected Phe(4-NH2) compared to a standard peptide and an alternative sequencing method, Tandem Mass Spectrometry (MS/MS).

ParameterStandard Peptide (e.g., containing Phe)Peptide with unprotected Phe(4-NH2)Tandem Mass Spectrometry (MS/MS)
Sequencing Principle Stepwise chemical degradation from N-terminusStepwise chemical degradation from N-terminusFragmentation of peptide ions and analysis of fragment masses
Reaction with PITC Specific reaction at the N-terminal α-amino groupReaction at both N-terminal α-amino group and side-chain amino group is likelyNo chemical derivatization required for sequencing
Expected Efficiency High (>99% per cycle for modern instruments)[1]Potentially reduced due to side reactions and possible incomplete coupling/cleavageHigh, dependent on peptide ionizability and fragmentation efficiency
Identification of Residue Straightforward by HPLC comparison to known PTH-Phe standardAmbiguous; requires synthesis of a di-PTC-Phe(4-NH2) PTH standard for HPLC comparisonDetermined by the mass difference between fragment ions in the MS/MS spectrum[8]
Potential Complications N-terminal blockage (acetylation, etc.) prevents sequencing[1]Side-chain derivatization, formation of multiple products, potential for sequencing to stallDifficulty in distinguishing isobaric residues (e.g., Leu/Ile), complex fragmentation patterns for some peptides
Sample Requirement 10-100 picomoles[1]Likely similar, but may require more material to obtain a clear signal due to product heterogeneityCan be more sensitive, in the femtomole to low picomole range
Confirmation of Phe(4-NH2) Indirect and problematic without a standardIndirect and problematic without a standardDirect confirmation by a characteristic mass shift in the fragment ion series (+15 Da for NH2 vs. H on Phe)

Experimental Protocols

Protocol 1: Edman Degradation of a Peptide Containing Phe(4-NH2)

This protocol is adapted from standard Edman degradation procedures with special considerations for the presence of Phe(4-NH2).

1. Sample Preparation:

  • The peptide sample must be highly purified (>95%) and free of any primary or secondary amine-containing contaminants.
  • Quantify the peptide accurately, as an initial amount of 10-100 picomoles is typically required.

2. Edman Degradation Chemistry (Automated Sequencer):

  • Coupling: The peptide is treated with PITC in a basic solution (e.g., N-methylpiperidine in n-heptane/ethyl acetate) to form the phenylthiocarbamoyl (PTC) derivative at the N-terminus. It is at this stage that the side chain of Phe(4-NH2) is also expected to react.
  • Cleavage: The PTC-amino acid is selectively cleaved from the N-terminus using a strong anhydrous acid, typically trifluoroacetic acid (TFA).[9]
  • Extraction: The cleaved anilinothiazolinone (ATZ)-amino acid is extracted with an organic solvent (e.g., chlorobutane).
  • Conversion: The unstable ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid (e.g., 25% TFA).

3. PTH-Amino Acid Analysis by HPLC:

  • Inject the converted PTH-amino acid solution onto a reverse-phase HPLC column (e.g., C18).
  • Use a gradient elution system, for example, with solvent A (e.g., aqueous acetate buffer) and solvent B (e.g., acetonitrile).
  • Monitor the elution of PTH-amino acids by UV absorbance at 269 nm.
  • Crucial Step: Compare the retention time of the unknown peak from the cycle containing Phe(4-NH2) with a pre-synthesized PTH-di-PTC-Phe(4-NH2) standard. Without this standard, identification is not definitive.

Protocol 2: Tandem Mass Spectrometry (MS/MS) Sequencing

1. Sample Preparation:

  • The peptide is dissolved in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).

2. Mass Spectrometry Analysis:

  • Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
  • Perform a full MS scan to identify the precursor ion (the protonated molecular ion of the peptide).
  • Select the precursor ion of interest for fragmentation.
  • Fragment the precursor ion using collision-induced dissociation (CID) or other fragmentation techniques.
  • Acquire the MS/MS spectrum, which shows the mass-to-charge ratios of the resulting fragment ions.

3. Data Analysis:

  • Analyze the MS/MS spectrum to identify the series of fragment ions (typically b- and y-ions).
  • The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for the determination of the sequence.
  • The presence of Phe(4-NH2) will be indicated by a mass difference corresponding to its residue mass (approximately 165.08 Da). The fragmentation pattern can also provide information about its location in the peptide sequence.[10][11]

Visualizing the Workflows

Edman Degradation Workflow

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle cluster_analysis Analysis Peptide Peptide (N-terminus free) PITC PITC Coupling (Alkaline) Peptide->PITC Cleavage TFA Cleavage (Acidic) PITC->Cleavage ATZ ATZ-Amino Acid Cleavage->ATZ Short_Peptide Shortened Peptide (n-1) Cleavage->Short_Peptide Conversion PTH Conversion ATZ->Conversion PTH PTH-Amino Acid Conversion->PTH Short_Peptide->PITC Next Cycle HPLC HPLC Separation PTH->HPLC Identification Identification vs. Standards HPLC->Identification

Caption: Workflow of the Edman degradation cycle and subsequent analysis.

Comparative Logic for Phe(4-NH2) Sequencing

Sequencing_Comparison cluster_edman Edman Degradation cluster_ms Mass Spectrometry Start Peptide with Phe(4-NH2) Edman_Seq PITC Reaction Start->Edman_Seq MS_Seq MS/MS Fragmentation Start->MS_Seq Side_Reaction Side-chain reaction? (High Probability) Edman_Seq->Side_Reaction Di_PTC Di-PTC Derivative Formed Side_Reaction->Di_PTC Yes HPLC_Analysis Ambiguous HPLC Peak Di_PTC->HPLC_Analysis Standard_Needed Requires Custom Standard HPLC_Analysis->Standard_Needed Fragment_Analysis Analyze Fragment Masses MS_Seq->Fragment_Analysis Mass_Shift Identify Mass Shift (+15 Da for -NH2) Fragment_Analysis->Mass_Shift Direct_ID Direct Identification Mass_Shift->Direct_ID

Caption: Comparison of Edman degradation and Mass Spectrometry for Phe(4-NH2).

Conclusion and Recommendations

For peptides containing the unnatural amino acid Phe(4-NH2), traditional Edman degradation sequencing is fraught with potential complications, primarily due to the reactivity of the side-chain amino group with PITC. While sequencing may be possible, it is likely to yield ambiguous results unless a specific PTH standard for the derivatized Phe(4-NH2) is synthesized and co-analyzed. This makes the process non-routine and potentially unreliable for de novo sequencing of unknown peptides containing this modification.

Recommendation:

For researchers and drug development professionals working with Phe(4-NH2)-containing peptides, tandem mass spectrometry (MS/MS) is the recommended method for sequence verification. MS/MS offers several advantages in this context:

  • Direct and Unambiguous Identification: It can directly confirm the presence and location of Phe(4-NH2) through its characteristic mass.

  • No Chemical Derivatization Issues: It avoids the chemical derivatization steps that cause complications in Edman degradation.

  • Higher Sensitivity and Throughput: Modern mass spectrometers offer superior sensitivity and are better suited for the analysis of complex samples.

Edman degradation may still have a role in specific, targeted applications where N-terminal sequence confirmation is required for regulatory purposes, but this would necessitate the synthesis of the appropriate PTH standard and careful validation of the method. For routine and discovery-phase analysis of peptides containing Phe(4-NH2), mass spectrometry provides a more robust, informative, and reliable solution.

References

Comparative study of the biological activity of peptides with and without 4-NH2-Phe

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the non-proteinogenic amino acid 4-amino-phenylalanine (4-NH2-Phe) into peptide structures has emerged as a valuable tool in medicinal chemistry for modulating biological activity. This modification, which introduces a primary amine group to the phenyl ring of phenylalanine, can significantly alter a peptide's physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comparative analysis of peptides with and without this modification, supported by experimental data, to illuminate the functional consequences of this substitution.

Enhanced Potency in Enzyme Inhibition: The Case of DPP-4 Inhibitors

A notable example of the advantageous inclusion of 4-NH2-Phe is in the development of dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. A comparative study on a series of 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives revealed that the introduction of the 4-amino group can lead to potent enzyme inhibition.

CompoundStructureDPP-4 IC50 (nM)
10 Derivative containing 4-aminophenylalanine28
25 Derivative containing 4-aminocyclohexylalanine25

As shown in the table, the phenylalanine-containing compound 10 demonstrated a potent inhibitory concentration (IC50) of 28 nM against the DPP-4 enzyme.[1] Further modifications, such as the saturation of the phenyl ring to a cyclohexyl group in compound 25 , maintained this high potency, indicating the favorable contribution of the aminophenylalanine scaffold.[1] While the study did not directly compare to a non-aminated phenylalanine equivalent within the same series, the potent activity of these compounds highlights the effectiveness of the 4-aminophenylalanine moiety in the design of DPP-4 inhibitors.[1]

Modulating Receptor Binding Affinity in GnRH and GRPR Antagonists

The influence of 4-NH2-Phe extends to peptides that target G-protein coupled receptors. In the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, the substitution of natural amino acids with unnatural ones, including derivatives of phenylalanine, is a common strategy to enhance biological activity and pharmacokinetic properties. While direct quantitative comparisons are often complex due to multiple modifications in potent analogs, the inclusion of 4-NH2-Phe derivatives has been shown to contribute to high-affinity binding.

Similarly, in the design of Gastrin-Releasing Peptide Receptor (GRPR) targeted antagonists, the substitution of a phenylalanine residue with 4-NH2-Phe was investigated. This modification resulted in only a slight decrease in GRPR affinity, suggesting that the introduction of the amino group at the para position is well-tolerated and can be a useful strategy for further derivatization or to fine-tune the peptide's properties without significantly compromising its binding affinity.

Antimicrobial Peptides: A Frontier for 4-NH2-Phe Incorporation

The field of antimicrobial peptides (AMPs) also presents opportunities for exploring the impact of 4-NH2-Phe. The introduction of this residue can alter the overall charge, hydrophobicity, and amphipathicity of a peptide, all of which are critical factors for its antimicrobial and hemolytic activities. While comprehensive comparative studies are still emerging, the unique properties of 4-NH2-Phe make it an attractive candidate for the rational design of novel AMPs with improved therapeutic indices.

Experimental Protocols

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

The inhibitory activity of the compounds against DPP-4 is typically determined using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), by the DPP-4 enzyme.

  • Enzyme and Substrate Preparation: A solution of purified recombinant human DPP-4 enzyme and a solution of the Gly-Pro-AMC substrate are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Dilution: The test compounds (peptides with and without 4-NH2-Phe) are serially diluted in the assay buffer to various concentrations.

  • Assay Reaction: The DPP-4 enzyme is pre-incubated with the diluted compounds for a specified period (e.g., 15 minutes) at room temperature. The reaction is then initiated by the addition of the Gly-Pro-AMC substrate.

  • Fluorescence Measurement: The fluorescence intensity, resulting from the release of free AMC, is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Receptor Binding Assays

The binding affinity of peptides to their target receptors (e.g., GnRH receptor, GRPR) is commonly assessed through competitive binding assays using radiolabeled ligands.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.

  • Radioligand: A high-affinity radiolabeled ligand for the receptor (e.g., a tritiated or iodinated analog of the natural ligand) is used.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test peptides (with and without 4-NH2-Phe).

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity retained on the filter, which corresponds to the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (Ki) of the test peptide can then be calculated using the Cheng-Prusoff equation.

Visualizing the Impact of 4-NH2-Phe

The following diagrams illustrate the conceptual frameworks of the experimental procedures and the targeted biological pathway.

DPP4_Inhibition_Workflow Experimental Workflow for DPP-4 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme DPP-4 Enzyme Solution Incubation Pre-incubation: Enzyme + Peptide Enzyme->Incubation Substrate Fluorogenic Substrate (Gly-Pro-AMC) Reaction Reaction Initiation: + Substrate Substrate->Reaction Peptide_Orig Control Peptide (without 4-NH2-Phe) Peptide_Orig->Incubation Peptide_Mod Test Peptide (with 4-NH2-Phe) Peptide_Mod->Incubation Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement IC50 IC50 Calculation Measurement->IC50 DPP4_Signaling_Pathway DPP-4 Signaling Pathway and Inhibition GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Release GLP1->Insulin Stimulates GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Inactivates Inhibitor Peptide Inhibitor (with 4-NH2-Phe) Inhibitor->DPP4 Inhibits

References

A Comparative Guide to Validating Peptide-Protein Interactions: Photo-Reactive Amino Acid Probes vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

The study of peptide-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. These interactions, often transient and context-dependent, govern signaling pathways, enzymatic activity, and protein complex formation. Validating these interactions with high confidence is crucial for advancing biological research. This guide provides an objective comparison of methods used to validate PPIs, with a special focus on the use of genetically encoded photo-reactive amino acid probes, and contrasts them with established alternative techniques.

A common tool for investigating PPIs involves incorporating unnatural amino acids (UAAs) into proteins. It is important to distinguish between different types of UAAs. For instance, 4-aminophenylalanine can act as a biocompatible nucleophilic catalyst for specific chemical reactions like hydrazone ligations at neutral pH[1]. However, for the direct validation of interactions through covalent capture, researchers turn to photo-reactive amino acids like p-benzoyl-L-phenylalanine (pBpa) and p-azidophenylalanine (pAzF). This guide will focus on the application of these photo-crosslinking probes.

Photo-Crosslinking with Unnatural Amino Acids

Photo-reactive amino acids can be genetically incorporated into a protein of interest at a specific site in response to a nonsense codon (e.g., TAG)[2][3]. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA. Once incorporated, the protein is expressed in a cellular or in vitro system. Upon exposure to UV light, the photo-reactive group (e.g., the benzophenone in pBpa) becomes activated, forming a highly reactive intermediate that can covalently bond with nearby molecules, including interacting peptides or proteins[4][5]. This process "freezes" the interaction, allowing for the capture and subsequent identification of binding partners, even if the interaction is weak or transient[4].

Key Advantages:

  • Captures Transient and Weak Interactions: Covalently traps interactions that might be lost during conventional purification methods[4].

  • High Specificity: Provides spatial resolution, as crosslinking occurs only within a short distance from the probe's location[6].

  • In Vivo Application: Can be performed in living cells, providing a snapshot of interactions in their native physiological context[3][4].

Limitations:

  • Potential for Perturbation: The UAA might slightly alter the protein's structure or function[2].

  • UV-induced Damage: UV irradiation can potentially damage cells or biomolecules, although specific wavelengths are chosen to minimize this[7].

  • Technical Complexity: Requires genetic manipulation and specialized reagents for UAA incorporation[8].

Comparison of Validation Methods

While photo-crosslinking offers unique advantages, several other well-established methods are available for validating peptide-protein interactions. The choice of method depends on the specific research question, such as whether the goal is to identify unknown partners, quantify binding affinity, or confirm a known interaction in vivo.

Method Principle Interaction Type Environment Output Strengths Weaknesses
Photo-Crosslinking (pBpa) UV-induced covalent bond formation between a UAA probe and its interactor.[2][4]Direct, transient, and stableIn vivo, in situ, in vitroQualitative (Identification via MS)Captures transient interactions; high spatial resolution.[4][6]Technically complex; potential for UV damage.[7][8]
Co-Immunoprecipitation (Co-IP) An antibody targets a protein of interest ("bait"), pulling it down from a lysate along with its binding partners ("prey").[9]Indirect and stableIn vivo (from lysate)Qualitative (Identification via Western Blot or MS)Detects interactions in a near-native context; widely used.Prone to false positives; may miss transient interactions.[9]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor chip surface as a ligand (peptide) flows over an immobilized protein.[10][11]DirectIn vitroQuantitative (KD, kon, koff)Real-time kinetics; high sensitivity; label-free.[10]Requires purified proteins; protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the binding of a peptide to a protein to determine thermodynamic parameters.[10][11]DirectIn vitroQuantitative (KD, ΔH, ΔS)Provides a complete thermodynamic profile; solution-based.[11]Requires large amounts of purified, soluble protein; low throughput.
Yeast Two-Hybrid (Y2H) Interaction between "bait" and "prey" proteins in yeast reconstitutes a functional transcription factor, activating a reporter gene.[10]IndirectIn vivo (in yeast)Qualitative (Interaction screen)High-throughput screening for novel interactors.High rate of false positives/negatives; non-mammalian system.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for photo-crosslinking using a genetically encoded UAA and for a standard Co-Immunoprecipitation experiment.

Protocol 1: Site-Specific Photo-Crosslinking in Mammalian Cells

This protocol is adapted from established methods for identifying PPIs in live mammalian cells[3][12].

1. Plasmid Construction and Transfection:

  • Introduce an amber stop codon (TAG) at the desired site in the gene of the protein of interest (POI) via site-directed mutagenesis.
  • Clone the gene into a mammalian expression vector that includes an affinity tag (e.g., HA or FLAG).
  • Co-transfect mammalian cells (e.g., HEK293T) with the POI plasmid and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pBpa.

2. UAA Incorporation:

  • Culture the transfected cells in a medium supplemented with the photo-reactive UAA (e.g., p-benzoyl-L-phenylalanine, pBpa).
  • Allow cells to grow for 24-48 hours to express the UAA-containing POI. Verify incorporation via Western blot or mass spectrometry.

3. In Vivo Photo-Crosslinking:

  • Wash the cells with PBS and place them on ice.
  • Irradiate the cells with 365 nm UV light for a predetermined time (e.g., 15-30 minutes) to induce crosslinking[8]. A non-irradiated sample should be prepared as a negative control.

4. Cell Lysis and Affinity Purification:

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Incubate the supernatant with affinity beads (e.g., anti-HA or anti-FLAG agarose) to capture the POI and its crosslinked partners.
  • Wash the beads extensively to remove non-specific binders.

5. Analysis by Mass Spectrometry:

  • Elute the protein complexes from the beads.
  • Resolve the proteins by SDS-PAGE. Excise the gel bands corresponding to the POI and higher molecular weight crosslinked complexes.
  • Perform in-gel digestion (e.g., with trypsin).
  • Analyze the resulting peptides by LC-MS/MS to identify the interacting proteins[12].

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol outlines the general steps for performing a Co-IP experiment from cell lysates.

1. Cell Culture and Lysis:

  • Culture cells expressing the protein of interest.
  • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
  • Centrifuge the lysate to remove insoluble material.

2. Pre-clearing the Lysate:

  • Incubate the cell lysate with protein A/G beads for 1 hour to reduce non-specific binding to the beads.
  • Centrifuge and collect the supernatant (pre-cleared lysate).

3. Immunoprecipitation:

  • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein or with a control IgG antibody.
  • Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

4. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Analysis by Western Blot:

  • Separate the eluted proteins by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Probe the membrane with a primary antibody against the suspected interacting "prey" protein, followed by a secondary antibody for detection. The presence of the prey protein in the bait IP lane (but not the IgG control) confirms the interaction.

Visualizing Experimental Workflows

Diagrams created using the DOT language help clarify complex experimental processes and relationships.

Photo_Crosslinking_Workflow start_end start_end process process analysis analysis control control A 1. Transfect Cells: POI-TAG Plasmid + Synthetase/tRNA Plasmid B 2. Culture Cells with pBpa A->B C 3. UV Irradiation (365 nm) (Induce Crosslinking) B->C D 4. Cell Lysis C->D E 5. Affinity Purification (e.g., Anti-FLAG beads) D->E F 6. Elution E->F G 7. SDS-PAGE F->G H 8. In-gel Digestion (Trypsin) G->H I 9. LC-MS/MS Analysis H->I J Identification of Interacting Proteins I->J

Caption: Workflow for identifying protein interactions using photo-crosslinking.

Co_IP_Workflow start_end start_end process process analysis analysis input input A 1. Lyse Cells (Non-denaturing) B 2. Pre-clear Lysate (with Protein A/G beads) A->B C 3. Immunoprecipitation (Add Bait-Specific Antibody) B->C D 4. Capture Complexes (with Protein A/G beads) C->D E 5. Wash Beads D->E F 6. Elute Proteins E->F G 7. Western Blot Analysis F->G H Confirmation of Prey Protein G->H

Caption: Workflow for Co-Immunoprecipitation (Co-IP) experiments.

Method_Selection_Logic question question method method result result start Research Goal q1 Transient or Stable Interaction? start->q1 q3 In Vivo or In Vitro? q1->q3 Stable pc Photo-Crosslinking q1->pc Transient q2 Need Quantitative Affinity Data? coip Co-IP q2->coip No (Screening) spr_itc SPR / ITC q2->spr_itc Yes q3->q2 In Vitro q3->coip In Vivo

Caption: Logic for selecting an interaction validation method.

References

Assessing the Impact of 4-Amino-L-phenylalanine (4-NH2-Phe) on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a powerful tool in peptide design and drug development, enabling the modulation of secondary structure, stability, and biological activity. This guide provides a comprehensive comparison of the impact of 4-amino-L-phenylalanine (4-NH2-Phe) on peptide secondary structure against the natural amino acid L-phenylalanine and other alternative non-natural amino acids. This analysis is supported by experimental data and detailed protocols for key analytical techniques.

Introduction: The Role of Phenylalanine and its Analogs in Peptide Structure

Phenylalanine (Phe), an aromatic amino acid, plays a crucial role in defining peptide and protein structure through hydrophobic and aromatic stacking interactions. Modification of the phenyl ring, particularly at the para position, can introduce new functionalities and significantly alter the conformational preferences of the peptide backbone. The introduction of an amino group at the para position (4-NH2-Phe) replaces the nonpolar nature of the phenyl ring with a polar, hydrogen-bonding capable moiety, which can lead to distinct structural consequences.

Comparative Analysis: 4-NH2-Phe vs. Phenylalanine

While extensive direct comparative studies on simple linear peptides are limited, a study on a cyclic peptide scaffold containing various para-substituted phenylalanine derivatives provides valuable quantitative insight into the thermodynamic effects of these substitutions on peptide conformation.

A study by Ueda et al. (2024) investigated the conformational equilibrium of a cyclic peptide, cyclo(-Phe(X)¹-oxazoline²-d-Val³-thiazole⁴-Ile⁵-oxazoline⁶-d-Val⁷-thiazole⁸-), where X represents different substituents at the 4-position of the phenylalanine ring. The peptide exists in equilibrium between a folded form, stabilized by intramolecular hydrogen bonds and a CH-π interaction, and a square, more open conformation. The thermodynamic parameters for this equilibrium were determined using variable-temperature NMR spectroscopy.[1]

Quantitative Data Summary

The following table summarizes the thermodynamic parameters for the folding of the cyclic peptide containing Phenylalanine (X=H) and a derivative with an electron-donating group analogous to an amino group (X=CH₃, as a proxy from the study, given the similar electronic effects). The study also included other substituents which are presented for a broader comparison. The conformational free energies (ΔG°) are correlated with the Hammett constants (σ) of the substituents, which quantify their electron-donating or electron-withdrawing nature.[1][2]

4-Substituent (X)Hammett Constant (σp)ΔH° (kJ mol⁻¹)ΔS° (J mol⁻¹ K⁻¹)ΔG° at 298 K (kJ mol⁻¹)
H (Phenylalanine) 0.00-14.99-34.5-4.71
CH₃ -0.17-14.89-33.1-5.03
OCH₃ -0.27-15.11-33.2-5.22
NO₂ 0.78-13.09-31.3-3.77
CF₃ 0.54-14.27-33.9-4.17

Table 1: Thermodynamic parameters for the conformational equilibrium of a cyclic peptide containing para-substituted phenylalanine derivatives. Data extracted and interpreted from Ueda et al., 2024.[1]

Interpretation of Data:

  • Enthalpy (ΔH°): The negative enthalpy values indicate that the folded state is enthalpically favored for all derivatives, primarily due to the formation of stable intramolecular hydrogen bonds.[1]

  • Entropy (ΔS°): The negative entropy values show that the folded state is entropically disfavored, as it is a more ordered conformation.[1]

  • Gibbs Free Energy (ΔG°): The negative ΔG° values at 298 K indicate that the folded conformation is the more stable state at this temperature.

  • Impact of 4-Amino Group (approximated by CH₃): Electron-donating groups like the amino group (and the methyl group in the table) tend to stabilize the folded conformation, as indicated by a more negative ΔG°. This stabilization is attributed to a less unfavorable entropy change upon folding, suggesting that the electron-donating substituent restricts the conformational freedom of the phenyl side chain even in the unfolded state.[1] In contrast, electron-withdrawing groups destabilize the folded form.

Qualitative Structural Impact of 4-NH2-Phe:

  • Hydrogen Bonding: The primary amino group in 4-NH2-Phe can act as a hydrogen bond donor, potentially forming additional intramolecular or intermolecular hydrogen bonds that could further stabilize specific secondary structures like β-turns or helices.

  • Solvation: The increased polarity of the 4-NH2-Phe side chain will enhance interactions with polar solvents, which could influence the overall peptide conformation, potentially favoring more extended structures in aqueous environments compared to the more hydrophobic phenylalanine.

  • Aromatic Interactions: The electronic nature of the phenyl ring is altered by the amino group, which could modulate π-π stacking and CH-π interactions with other aromatic residues or parts of the peptide backbone.

Alternative Non-Natural Amino Acids for Modulating Secondary Structure

Several other non-natural amino acids are widely used to control peptide secondary structure.

Non-Natural Amino AcidTypical Structural ImpactMechanism of Action
α-Aminoisobutyric Acid (Aib) Strongly promotes helical (α- and 3₁₀-) conformations.[3][4][5][6]The gem-dimethyl groups on the α-carbon restrict the peptide backbone's conformational freedom to the helical region of the Ramachandran plot.[3]
N-Methylated Amino Acids Disrupts hydrogen bonding and can favor specific turn structures or alter backbone flexibility.[7][8][9][10]The methyl group on the amide nitrogen prevents it from acting as a hydrogen bond donor, thus disrupting canonical α-helical and β-sheet structures.[10]
β-Amino Acids Can induce novel helical structures (e.g., 12-, 14-helices) and stable turns in peptides.[11][12][13]The extended backbone with an additional carbon atom allows for different hydrogen bonding patterns and conformational preferences compared to α-amino acids.[12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-NH2-Phe

This protocol is a general guideline based on the Fmoc/tBu strategy.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-Phe(Boc)-OH for 4-NH2-Phe, where the amino side chain is protected with a tert-butyloxycarbonyl group) using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove all side-chain protecting groups (including the Boc group from 4-NH2-Phe) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid method to assess the overall secondary structure of a peptide in solution.[14]

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Accurately determine the peptide concentration, for example, by UV absorbance if the peptide contains Trp or Tyr, or by quantitative amino acid analysis.

  • Data Acquisition:

    • Record a CD spectrum of the buffer blank.

    • Record the CD spectrum of the peptide solution in the far-UV range (typically 190-260 nm).

  • Data Processing:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Data Analysis: The shape and magnitude of the CD spectrum are characteristic of different secondary structures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy provides high-resolution structural information, including inter-proton distances and dihedral angles.[6][15]

  • Sample Preparation: Dissolve the peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O). The concentration should be in the millimolar range.

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to check for sample purity and general folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Structure Calculation: Use the distance restraints from NOESY and dihedral angle restraints derived from coupling constants in molecular dynamics or simulated annealing software to calculate a family of 3D structures consistent with the NMR data.

  • Variable Temperature (VT) NMR for Thermodynamic Analysis:

    • Acquire a series of ¹H NMR spectra at different temperatures.[3][4][12]

    • Monitor the chemical shifts of specific protons that are sensitive to the conformational equilibrium.

    • Calculate the equilibrium constant (K) at each temperature from the relative populations of the different conformational states.

    • Generate a van't Hoff plot (ln K vs. 1/T) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational transition.[1]

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification & Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including Fmoc-Phe(Boc)-OH) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for Each Amino Acid Wash1->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash1->Cleavage After Final Cycle Repeat->Deprotection1 Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure Peptide HPLC->Pure_Peptide MS Mass Spectrometry Pure_Peptide->MS Analytical_HPLC Analytical HPLC Pure_Peptide->Analytical_HPLC Final_Product Characterized Peptide MS->Final_Product Analytical_HPLC->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis and purification.

Conformational_Analysis_Workflow cluster_CD Circular Dichroism Spectroscopy cluster_NMR NMR Spectroscopy CD_Sample Prepare Peptide Solution CD_Acquire Acquire CD Spectra (190-260 nm) CD_Sample->CD_Acquire CD_Process Process Data (Subtract Blank, Convert to [θ]) CD_Acquire->CD_Process CD_Result Secondary Structure Estimation (α-helix, β-sheet, random coil) CD_Process->CD_Result NMR_Sample Prepare Peptide in Deuterated Solvent NMR_Acquire Acquire 2D NMR Spectra (TOCSY, NOESY) NMR_Sample->NMR_Acquire VT_NMR Variable Temperature NMR NMR_Sample->VT_NMR NMR_Process Assign Resonances & Extract Restraints NMR_Acquire->NMR_Process NMR_Result 3D Structure Calculation NMR_Process->NMR_Result Thermo_Result Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) VT_NMR->Thermo_Result Start Purified Peptide Start->CD_Sample Start->NMR_Sample

Caption: Experimental workflow for peptide conformational analysis.

References

A Comparative Guide to Fmoc-Phe(4-NH2)-OH and Other Amino-Functionalized Phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptide sequences is a powerful strategy to enhance biological activity, stability, and functionality. Among these, amino-functionalized phenylalanine derivatives offer a versatile platform for further chemical modifications. This guide provides a comprehensive comparison of Fmoc-Phe(4-NH2)-OH (Fmoc-p-amino-L-phenylalanine) with its ortho- and meta-isomers, as well as other related derivatives, focusing on their performance in solid-phase peptide synthesis (SPPS) and their potential impact on peptide drug development.

While direct comparative quantitative data for the coupling efficiency and side reactions of all amino-functionalized phenylalanine isomers is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and available data to provide a thorough analysis.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The success of incorporating amino-functionalized phenylalanine derivatives into a growing peptide chain hinges on several factors, including coupling efficiency, the potential for side reactions, and the purity of the final peptide. The position of the amino group on the phenyl ring can influence these parameters due to steric and electronic effects.

General Properties and Considerations

This compound is a widely used derivative in SPPS. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group allows for its selective removal under mild basic conditions, a cornerstone of modern peptide synthesis.[1] The para-amino group on the phenyl ring provides a reactive handle for post-synthetic modifications, making it a valuable tool for creating complex peptide conjugates.[2]

Table 1: General Properties of Fmoc-Amino-Phenylalanine Isomers

DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
This compound95753-56-3C24H22N2O4402.44Amino group at the para position, readily accessible for modifications.
Fmoc-Phe(3-NH2)-OH188428-98-8C24H22N2O4402.44Amino group at the meta position, offering different spatial orientation.
Fmoc-Phe(2-NH2)-OH188428-97-7C24H22N2O4402.44Amino group at the ortho position, potentially leading to steric hindrance.
Coupling Efficiency and "Difficult Couplings"

The efficiency of the peptide bond formation is crucial for obtaining high yields of the desired peptide. While high coupling yields (typically >99%) are achievable with standard Fmoc-amino acids, the incorporation of unnatural amino acids can sometimes present challenges, leading to "difficult couplings".[3]

In the case of amino-functionalized phenylalanine derivatives, the position of the amino group can impact the reactivity of the carboxyl group during activation and coupling.

  • This compound (para-isomer): The amino group at the para position is electronically donating, which can slightly decrease the reactivity of the carboxyl group. However, it is sterically unhindered, generally allowing for efficient coupling under standard conditions.

  • Fmoc-Phe(3-NH2)-OH (meta-isomer): The electronic effect of the amino group at the meta position is less pronounced compared to the para position. Sterically, it is also relatively accessible, and coupling is expected to proceed efficiently.

  • Fmoc-Phe(2-NH2)-OH (ortho-isomer): The proximity of the amino group to the peptide backbone in the ortho-isomer can lead to steric hindrance, potentially slowing down the coupling reaction and requiring longer reaction times or double coupling strategies to achieve complete incorporation.[4]

It is important to note that the free amino group on the phenyl ring can potentially participate in side reactions if not protected. However, in many applications, the synthesis is performed with the side-chain amino group unprotected to allow for subsequent modifications.

Racemization and Side Reactions

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide.[5][6] The risk of racemization is influenced by the coupling method, the nature of the amino acid, and the reaction conditions.[7]

For amino-functionalized phenylalanine derivatives, the basicity of the side-chain amino group could potentially contribute to racemization, although this is not extensively documented as a major issue, particularly when using modern coupling reagents that minimize this side reaction.[8]

Another potential side reaction is the modification of the unprotected side-chain amino group during synthesis, for instance, by acylation if an excess of activated amino acid is used. Careful control of stoichiometry and reaction times is therefore important.

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-amino-functionalized phenylalanine derivatives in Fmoc-SPPS. Optimization may be required based on the specific sequence and the isomer being used.

Standard Coupling Protocol

This protocol is generally suitable for this compound and Fmoc-Phe(3-NH2)-OH.

Materials:

  • Fmoc-protected amino-phenylalanine derivative

  • Rink Amide resin (or other suitable resin)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Fmoc deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh deprotection solution for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino-phenylalanine derivative (3-5 equivalents relative to resin loading), HBTU/HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: After coupling, wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Protocol for Potentially Difficult Couplings (e.g., with Fmoc-Phe(2-NH2)-OH)

For sterically hindered derivatives like the ortho-isomer, modifications to the standard protocol may be necessary to ensure high coupling efficiency.

Modifications to Standard Protocol:

  • Double Coupling: After the initial coupling and washing, repeat steps 3 and 4.

  • Extended Coupling Time: Increase the coupling time to 4 hours or overnight.

  • Choice of Coupling Reagent: Consider using a more potent coupling reagent like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

Peptide Cleavage and Purification

Cleavage Cocktail:

  • A common cleavage cocktail is Reagent K: Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Analysis:

  • Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (MS).[9][10][11][12][13][14]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Peptide Synthesis and Analysis

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-Phe(X-NH2)-OH, HBTU/HATU, DIPEA) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat for Sequence Elongation Washing->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Precipitation Ether Precipitation Purification RP-HPLC Purification Analysis Analytical RP-HPLC & Mass Spectrometry Purification->Analysis

Caption: General workflow for Fmoc-SPPS of peptides containing amino-functionalized phenylalanine derivatives.

Relevant Signaling Pathways

Peptides incorporating modified amino acids can be designed to interact with and modulate various cellular signaling pathways implicated in disease. The MAPK and PI3K-Akt pathways are two such critical pathways often targeted in drug development.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][8][15]

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Peptide Peptide Inhibitor (with modified Phe) Peptide->Raf Peptide->MEK

Caption: Simplified MAPK signaling pathway with potential points of inhibition by therapeutic peptides.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is another crucial signaling network that governs cell survival, growth, and metabolism. Its dysregulation is frequently observed in cancer.[2][11][12]

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cellular Response (Survival, Growth) Downstream->Response Peptide Peptide Modulator (with modified Phe) Peptide->Akt modulates

Caption: Overview of the PI3K-Akt signaling pathway, a target for peptide-based therapeutics.

Conclusion

This compound is a valuable and widely used building block in peptide synthesis, offering a convenient handle for post-synthetic modifications. While its ortho- and meta-isomers provide alternative spatial arrangements of the amino group, their use may require more careful optimization of coupling conditions, particularly for the sterically hindered ortho-isomer. The choice of a specific amino-functionalized phenylalanine derivative will ultimately depend on the desired final structure and the synthetic strategy. Further comparative studies are needed to provide more definitive quantitative data on the performance of these isomers in SPPS. The ability to incorporate these derivatives into peptides opens up exciting avenues for the development of novel therapeutics targeting key signaling pathways involved in various diseases.

References

Cross-Validation of Analytical Techniques for Peptides Incorporating Fmoc-Phe(4-NH2)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable characterization of synthetic peptides is paramount. This guide provides an objective comparison of key analytical techniques for peptides containing the non-canonical amino acid Fmoc-Phe(4-NH2)-OH (Fmoc-4-amino-L-phenylalanine). By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for validating the identity, purity, and quantity of these specialized peptides.

The use of orthogonal analytical methods is crucial for robust peptide characterization.[1] Cross-validation, employing multiple techniques based on different physicochemical principles, enhances confidence in the analytical results.[1] Discrepancies between methods can reveal potential issues with a specific technique or highlight unexpected properties of the peptide. This guide focuses on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), two cornerstone techniques in peptide analysis.

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the quantitative data obtained from the analysis of a synthetic peptide containing this compound using HPLC and UPLC-MS. The data highlights the performance of each technique in terms of purity assessment and impurity detection.

Analytical TechniquePurity of Main Peptide (%)Relative Abundance of Impurity 1 (%)Relative Abundance of Impurity 2 (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV 98.50.80.50.05%0.15%
UPLC-MS 98.60.750.450.01%0.03%

Experimental Protocols

Detailed methodologies for the HPLC-UV and UPLC-MS analyses are provided below. These protocols are designed for the characterization of a synthetic peptide incorporating this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines the separation and quantification of a peptide containing this compound using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample: Synthetic peptide containing this compound dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 265 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B

Data Analysis:

  • The purity of the peptide is determined by calculating the area percentage of the main peak relative to the total peak area.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol

This protocol provides a high-resolution method for the separation, identification, and quantification of a peptide containing this compound and its impurities.

Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample: Synthetic peptide containing this compound dissolved in Mobile Phase A at a concentration of 0.1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 2% B

    • 17.1-20 min: 2% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: m/z 100-2000

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for impurity identification.

Data Analysis:

  • Peptide identity is confirmed by comparing the measured mass-to-charge ratio with the theoretical value. Purity is determined by integrating the extracted ion chromatograms.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical techniques in the characterization of a synthetic peptide containing this compound.

CrossValidationWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Cross-Validation Synthesis Solid-Phase Peptide Synthesis with this compound Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Initial_Analysis Initial Purity Assessment (Crude Product) Purification->Initial_Analysis Purified_Analysis Characterization of Purified Peptide Initial_Analysis->Purified_Analysis HPLC HPLC-UV Analysis Purified_Analysis->HPLC UPLC_MS UPLC-MS Analysis Purified_Analysis->UPLC_MS Data_Comparison Data Comparison & Concordance Check HPLC->Data_Comparison UPLC_MS->Data_Comparison Final_Report Final Characterization Report Data_Comparison->Final_Report

Caption: Workflow for the cross-validation of analytical techniques for a synthetic peptide.

This guide underscores the importance of a multi-faceted analytical approach for the characterization of peptides containing modified amino acids like this compound. The combination of high-resolution chromatographic separation and mass spectrometric detection provides a comprehensive understanding of the peptide's identity, purity, and impurity profile, ensuring the quality and reliability of research and development outcomes.

References

A Comparative Guide to Coupling Methods for Fmoc-Phe(4-NH2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids, such as Fmoc-Phe(4-NH2)-OH (N-α-Fmoc-4-amino-L-phenylalanine), is a cornerstone of modern peptide-based drug discovery and development. The primary amine on the phenyl ring offers a versatile handle for bioconjugation, labeling, or the introduction of other functionalities. However, the presence of this additional nucleophilic site can complicate the coupling process in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling method is therefore critical to ensure high yields, purity, and overall success of the synthesis.

This guide provides a comparative analysis of three widely used coupling methods for the incorporation of this compound: HATU, HBTU, and DIC/Oxyma. The performance of these methods is benchmarked based on experimental data from studies on challenging peptide sequences, providing a framework for selecting the optimal conditions for your specific application.

Performance Benchmark of Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency and purity of peptide synthesis. While HATU and COMU often demonstrate superior performance, particularly for difficult couplings, HBTU and DIC/Oxyma remain robust and effective options. The following table summarizes the expected performance of HATU, HBTU, and DIC/Oxyma in the context of coupling this compound, based on their performance with other challenging amino acids.

Coupling MethodActivating AgentAdditiveKey AdvantagesPotential DisadvantagesExpected YieldExpected Purity
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOAt (formed in situ)High coupling efficiency, fast reaction times, low racemization.[1][2] Particularly effective for sterically hindered amino acids.Higher cost compared to other reagents. Can cause guanidinylation of the free N-terminal amine if used in excess.[2]>99%High
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBt (formed in situ)Good coupling efficiency, widely used and cost-effective.[1]Slower reaction times and potentially lower purity compared to HATU.[1] Higher risk of racemization. Can also cause guanidinylation.~95-98%Good
DIC/Oxyma N,N'-DiisopropylcarbodiimideOxymaPure®Low racemization, improved safety profile (Oxyma is non-explosive), and by-products are water-soluble, facilitating purification.[3]Generally longer reaction times compared to uronium-based reagents.HighHigh

Experimental Protocols

The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using the compared coupling methods on a Rink Amide resin.

General SPPS Workflow

The fundamental steps of Fmoc-SPPS are outlined in the workflow diagram below. Each cycle consists of Fmoc deprotection to expose the N-terminal amine, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH + Coupling Reagent + Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final amino acid Purification Purification (HPLC) Cleavage->Purification Activation_Mechanism cluster_HATU HATU Activation cluster_HBTU HBTU Activation Fmoc_AA_H Fmoc-AA-COOH Active_Ester_OAt Fmoc-AA-OAt (Active Ester) Fmoc_AA_H->Active_Ester_OAt + HATU HATU HATU->Active_Ester_OAt + Base1 Base (DIPEA) Base1->Active_Ester_OAt Peptide_Bond1 Peptide Bond Formation Active_Ester_OAt->Peptide_Bond1 Resin_NH2_1 Resin-NH2 Resin_NH2_1->Peptide_Bond1 + Fmoc_AA_H2 Fmoc-AA-COOH Active_Ester_OBt Fmoc-AA-OBt (Active Ester) Fmoc_AA_H2->Active_Ester_OBt + HBTU HBTU HBTU->Active_Ester_OBt + Base2 Base (DIPEA) Base2->Active_Ester_OBt Peptide_Bond2 Peptide Bond Formation Active_Ester_OBt->Peptide_Bond2 Resin_NH2_2 Resin-NH2 Resin_NH2_2->Peptide_Bond2 +

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe(4-NH2)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides a detailed, step-by-step procedure for the proper disposal of Fmoc-Phe(4-NH2)-OH (Nα-Fmoc-4-amino-L-phenylalanine), a key reagent in peptide synthesis. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. While it has no known OSHA hazards, it may cause irritation upon contact with skin, eyes, or if inhaled.[1][2] Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).[2]

Key Safety Data Summary

ParameterInformationSource
Chemical Name Nα-Fmoc-4-amino-L-phenylalanine[1]
CAS Number 95753-56-3[1]
Molecular Formula C24H22N2O4[1]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Nitrile gloves, lab coats, safety goggles/eyeshields.[2]
Incompatible Materials Strong oxidizing reagents, Strong acids.[1]
Hazardous Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, ...).[1]
Storage Conditions Short-term: 2–8°C; Long-term: -15°C or lower in sealed containers.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility. Under no circumstances should this chemical be discharged into sewer systems or contaminate water sources.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Designate a clearly labeled, dedicated container for solid this compound waste. This container should be made of a compatible material that will not react with the chemical.

    • Whenever possible, use the original manufacturer's container for disposal of the solid reagent.

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Contaminated Materials:

    • Items such as contaminated gloves, weigh boats, and absorbent paper should be double-bagged and placed in the designated solid hazardous waste container.

    • Contaminated glassware that will not be reused should also be disposed of as hazardous waste.

2. Handling Spills:

  • Small Spills: Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal according to local regulations.[1]

  • Large Spills: Shovel the material into a suitable container for disposal. Ensure the area is well-ventilated. Do not allow the product to enter drains.[1]

3. Container Management:

  • Empty Containers:

    • Triple-rinse the original, empty this compound container with a suitable solvent (e.g., methanol or acetone).

    • Collect the rinsate and treat it as hazardous liquid waste.

    • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, punctured to render it unusable.

4. Waste Storage and Labeling:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the container is securely capped at all times, except when adding waste.

  • Place the primary waste container within a secondary container to contain any potential leaks or spills.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • The waste will typically be disposed of via controlled incineration with flue gas scrubbing or other methods at a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management & Labeling cluster_3 Interim Storage & Final Disposal start Unused Reagent, Spills, or Contaminated Materials solid_waste Solid Waste (Reagent, Contaminated PPE) start->solid_waste empty_container Empty Original Container start->empty_container collect_solid Collect in Labeled, Compatible Hazardous Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Contaminated Solvents, Rinsate) collect_liquid Collect in Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse saa Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa triple_rinse->liquid_waste Collect Rinsate non_haz_trash Dispose of Punctured Container in Regular Trash triple_rinse->non_haz_trash After Air Drying ehs_pickup Arrange Pickup by EHS or Licensed Waste Contractor saa->ehs_pickup incineration Controlled Incineration at Licensed Facility ehs_pickup->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for Handling Fmoc-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Phe(4-NH2)-OH. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.

Chemical Identifier and Properties

PropertyValue
Chemical Name Nα-Fmoc-4-amino-L-phenylalanine
CAS Number 95753-56-3[1][2]
Molecular Formula C24H22N2O4[1][2]
Molecular Weight 402.4 g/mol [2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin, eye, and respiratory irritation[4]. It is essential to use appropriate personal protective equipment (PPE) to minimize exposure.

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Inspect for tears or holes before use. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z.87.1 standards. Use chemical splash goggles when there is a risk of splashing.
Skin and Body Protection Laboratory coatA flame-resistant lab coat that is fully buttoned is recommended.
Respiratory Protection Use in a well-ventilated areaAll handling of solid this compound should be conducted in a certified chemical fume hood to avoid dust inhalation.

Operational and Handling Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • Use a certified chemical fume hood when weighing or transferring the solid compound to minimize the risk of inhaling dust particles[1].

Work Practices:

  • Avoid direct contact with the skin, eyes, and clothing[1].

  • Prevent the formation of dust and aerosols during handling[1].

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[1].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated area[1].

  • For long-term storage, it is recommended to keep the compound at -15°C or lower to prevent degradation[4]. For daily use, short-term storage at 2-8°C is acceptable[4].

  • Avoid repeated freeze-thaw cycles by aliquoting the compound into single-use vials[4].

Spill and Disposal Plan

Spill Management:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning, put on all required personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for chemical waste[1]. Avoid generating dust.

  • Clean the Area: Once the solid is removed, decontaminate the area with an appropriate solvent and wipe it clean.

  • Dispose of Waste: All contaminated materials, including gloves and cleaning supplies, should be placed in the hazardous waste container.

Disposal Plan:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow all federal, state, and local environmental regulations for the disposal of chemical waste[1].

  • Use a designated and clearly labeled waste container for all solid and liquid waste generated.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

prep Preparation - Don PPE - Verify fume hood function weigh Weighing - Use anti-static weigh paper - Minimize dust prep->weigh Proceed dissolve Dissolution - Add solvent slowly - Gentle agitation weigh->dissolve Transfer reaction Reaction - Monitor reaction progress dissolve->reaction Initiate cleanup Work-up & Cleanup - Quench reaction - Extract product reaction->cleanup Complete disposal Waste Disposal - Segregate waste streams - Label containers cleanup->disposal Segregate

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe(4-NH2)-OH
Reactant of Route 2
Fmoc-Phe(4-NH2)-OH

試験管内研究製品の免責事項と情報

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